molecular formula C8H11BrN2O2S2 B1335582 1-[(5-Bromothien-2-yl)sulfonyl]piperazine CAS No. 725688-07-3

1-[(5-Bromothien-2-yl)sulfonyl]piperazine

Cat. No.: B1335582
CAS No.: 725688-07-3
M. Wt: 311.2 g/mol
InChI Key: HTOPNGXLBAAAHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Bromothien-2-yl)sulfonyl]piperazine is a chemical compound of significant interest in medicinal and organic chemistry, serving as a versatile building block for the synthesis of more complex molecules. The structure incorporates two privileged scaffolds: a piperazine ring and a 5-bromothiophene moiety, both of which are well-established in drug discovery for their broad and potent biological activities . The piperazine ring is a fundamental core in numerous biologically active compounds, contributing to a wide range of pharmacological properties. Piperazine derivatives have been reported to exhibit activities including antimicrobial, antidepressant, anticonvulsant, anti-inflammatory, antipsychotic, and antihistaminic effects . The sulfonamide group linking the thiophene and piperazine rings is another common pharmacophore that can influence the electronic properties, solubility, and binding characteristics of the molecule, potentially contributing to activities such as enzyme inhibition . Specifically, the 5-bromothiophene component serves as a halogenated heteroaromatic system. The bromine atom at the 5-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to diversify the molecular structure and create targeted libraries for screening . This makes this compound a highly valuable intermediate for constructing novel compounds in hit-to-lead optimization campaigns. This product is intended for research applications as a chemical reference standard or a synthetic intermediate in laboratory settings. It is supplied as a high-purity material, with characterization data typically available, including 1 H NMR, 13 C NMR, and mass spectrometry, to confirm identity and purity . Please Note: This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications. It is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2S2/c9-7-1-2-8(14-7)15(12,13)11-5-3-10-4-6-11/h1-2,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOPNGXLBAAAHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406676
Record name 1-[(5-bromothien-2-yl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725688-07-3
Record name 1-[(5-bromothien-2-yl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-((5-BROMO-2-THIENYL)SULFONYL)PIPERAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-[(5-Bromothien-2-yl)sulfonyl]piperazine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 1-[(5-Bromothien-2-yl)sulfonyl]piperazine

Introduction

This compound is a heterocyclic compound that serves as a highly versatile building block in medicinal chemistry and materials science. Its structure is characterized by three key components: a piperazine ring, a sulfonyl linker, and a 5-bromothiophene moiety. This unique combination of functional groups provides two distinct and orthogonal sites for chemical modification: the nucleophilic secondary amine of the piperazine ring and the carbon-bromine bond on the thiophene ring, which is amenable to a wide range of cross-coupling reactions.[1][2] The piperazine scaffold is a well-established "privileged structure" in drug discovery, appearing in numerous approved therapeutic agents due to its favorable pharmacokinetic properties.[3][4] The arylsulfonyl motif is also prevalent in pharmacologically active molecules, contributing to receptor binding and metabolic stability.[5][6] This guide provides a comprehensive technical overview of the synthesis, characterization, reactivity, and potential applications of this compound for researchers and professionals in drug development.

Molecular Structure and Identification

The foundational aspect of understanding this compound lies in its distinct molecular architecture. The electron-withdrawing sulfonyl group significantly influences the electronic properties of both the thiophene and piperazine rings.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

IdentifierValueSource
IUPAC Name This compound[7]
CAS Number 725688-07-3[7]
Molecular Formula C₈H₁₁BrN₂O₂S₂[7][8]
Molecular Weight 327.22 g/mol
Monoisotopic Mass 309.94452 Da[8]
Canonical SMILES C1CN(CCN1)S(=O)(=O)C2=CC=C(S2)Br[8]
InChI Key HTOPNGXLBAAAHQ-UHFFFAOYSA-N[7]

Synthesis and Purification

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction between 5-bromothiophene-2-sulfonyl chloride and piperazine. This approach is a standard method for the formation of sulfonamides.

synthesis_workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation start_material1 2-Bromothiophene intermediate 5-Bromothiophene-2-sulfonyl chloride start_material1->intermediate Chlorosulfonic acid (ClSO₃H) start_material2 Piperazine product This compound start_material2->product Base (e.g., Et₃N) Solvent (e.g., DCM) intermediate->product reactivity_diagram main_mol This compound piperazine_chem Reactions at Piperazine N-H main_mol->piperazine_chem thiophene_chem Reactions at Thiophene C-Br main_mol->thiophene_chem n_alkylation N-Alkylated Products piperazine_chem->n_alkylation R-X, Base n_acylation N-Acylated Products piperazine_chem->n_acylation RCOCl or (RCO)₂O reductive_amination N-Substituted Products (via Reductive Amination) piperazine_chem->reductive_amination RCHO, NaBH(OAc)₃ suzuki Aryl/Vinyl Thiophenes (Suzuki Coupling) thiophene_chem->suzuki Ar-B(OH)₂, Pd Catalyst heck Alkene-Substituted Thiophenes (Heck Reaction) thiophene_chem->heck Alkene, Pd Catalyst buchwald Amino-Thiophenes (Buchwald-Hartwig Amination) thiophene_chem->buchwald R₂NH, Pd Catalyst sonogashira Alkynyl-Thiophenes (Sonogashira Coupling) thiophene_chem->sonogashira Alkyne, Pd/Cu Catalyst

Sources

An In-depth Technical Guide to 1-[(5-Bromothien-2-yl)sulfonyl]piperazine (CAS No. 725688-07-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-[(5-Bromothien-2-yl)sulfonyl]piperazine, a heterocyclic organic compound with significant potential in medicinal chemistry and drug discovery. The document elucidates the chemical identity, physicochemical properties, and a detailed, plausible synthesis pathway for this molecule. While specific biological data for this compound is not extensively published, this guide explores the well-documented and diverse pharmacological activities of the broader sulfonylpiperazine and piperazine classes of molecules. These activities, including anticancer, antimicrobial, and central nervous system effects, provide a strong rationale for the investigation of this compound as a novel therapeutic agent. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and related compounds.

Introduction: The Significance of the Sulfonylpiperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, often enhance aqueous solubility and facilitate interactions with biological targets.[2] When combined with a sulfonyl group, the resulting sulfonylpiperazine moiety offers a versatile platform for creating compounds with diverse pharmacological profiles.

The incorporation of a substituted thiophene ring, as in this compound, introduces additional structural and electronic features that can modulate biological activity. The bromine atom, in particular, can serve as a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[3] This guide will delve into the specifics of this promising, yet underexplored, molecule.

Chemical Identity and Physicochemical Properties

This compound is a research chemical available from various commercial suppliers.[4] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 725688-07-3[4]
IUPAC Name This compound[4]
Molecular Formula C₈H₁₁BrN₂O₂S₂[4]
Molecular Weight 311.22 g/mol [4]
Canonical SMILES C1CN(CCN1)S(=O)(=O)C2=CC=C(S2)Br[4]
InChI InChI=1S/C8H11BrN2O2S2/c9-7-1-2-8(14-7)15(12,13)11-5-3-10-4-6-11/h1-2,10H,3-6H2[4]
Purity (Typical) ≥95.0%[4]

Synthesis Pathway

The synthesis of this compound can be logically approached in a two-step process, starting from commercially available 2-bromothiophene. This synthetic strategy is based on established methods for the preparation of sulfonyl chlorides and their subsequent reaction with amines.[5][6]

Synthesis_Pathway cluster_0 Step 1: Sulfonylation of 2-Bromothiophene cluster_1 Step 2: Nucleophilic Substitution 2-Bromothiophene 2-Bromothiophene 5-Bromothiophene-2-sulfonyl_chloride 5-Bromothiophene-2-sulfonyl chloride 2-Bromothiophene->5-Bromothiophene-2-sulfonyl_chloride DCM, -78°C to RT Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->5-Bromothiophene-2-sulfonyl_chloride Piperazine Piperazine Target_Molecule This compound Piperazine->Target_Molecule Base (e.g., Triethylamine) DCM, RT

Synthesis of this compound.
Step 1: Synthesis of 5-Bromothiophene-2-sulfonyl chloride

The initial and critical step is the sulfonyl-chlorination of 2-bromothiophene. This reaction introduces the sulfonyl chloride functional group, which is the reactive moiety for the subsequent coupling with piperazine.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromothiophene (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM).[6]

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. This low temperature is crucial to control the reactivity of chlorosulfonic acid and minimize side reactions.

  • Reagent Addition: Slowly add chlorosulfonic acid (5.0 eq) dropwise to the cooled solution, maintaining the temperature below -70°C.[6] The excess of chlorosulfonic acid ensures the complete conversion of the starting material.

  • Warming and Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for approximately 1 hour.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into ice-water to quench the excess chlorosulfonic acid. Extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 5-bromothiophene-2-sulfonyl chloride. This intermediate is often used in the next step without further purification.[6]

Step 2: Reaction with Piperazine

The final step involves the nucleophilic substitution of the chloride on the sulfonyl chloride by one of the nitrogen atoms of piperazine.

Protocol:

  • Reaction Setup: Dissolve 5-bromothiophene-2-sulfonyl chloride (1.0 eq) in an anhydrous solvent like DCM in a round-bottom flask.

  • Addition of Piperazine and Base: To this solution, add piperazine (1.0-1.2 eq) and a base such as triethylamine (1.5-2.0 eq). The base is essential to neutralize the hydrochloric acid generated during the reaction.

  • Reaction: Stir the mixture at room temperature for 5-6 hours. Monitor the reaction by TLC.[5]

  • Work-up: Upon completion, wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is limited in the public domain, the broader classes of piperazine and sulfonylpiperazine derivatives have been extensively studied and exhibit a wide array of pharmacological activities. This provides a strong basis for exploring the potential therapeutic applications of the title compound.

Biological_Activities cluster_Applications Potential Therapeutic Areas Target_Molecule This compound Anticancer Anticancer Target_Molecule->Anticancer Inhibition of cell proliferation Antimicrobial Antimicrobial Target_Molecule->Antimicrobial Antibacterial activity CNS_Disorders CNS Disorders Target_Molecule->CNS_Disorders Receptor modulation

Potential therapeutic areas for sulfonylpiperazine derivatives.
Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative activity of piperazine-containing compounds against various cancer cell lines.[5][7][8] For instance, certain 1-benzhydryl-sulfonyl-piperazine derivatives have shown inhibitory effects on the proliferation of human breast cancer cells (MDA-MB-231).[5] The mechanism of action is often linked to the induction of apoptosis.[7] The structural features of this compound make it a candidate for evaluation in anticancer drug discovery programs.

Antimicrobial Activity

The piperazine scaffold is a component of several antibacterial and antifungal agents. The combination of a piperazine core with a sulfonyl moiety has been explored for the development of novel antibacterial candidates, including those active against methicillin-resistant Staphylococcus aureus (MRSA).[9] The thiophene ring present in the title compound is also a known pharmacophore in various antimicrobial agents.

Central Nervous System (CNS) Disorders

Piperazine derivatives are well-known for their activity on the central nervous system, with applications as antipsychotics, antidepressants, and anxiolytics.[10] Sulfonylpiperazine analogs have been investigated as novel negative allosteric modulators of neuronal nicotinic receptors, which are implicated in a range of neurological and psychiatric disorders.[11] Furthermore, derivatives of this class have been developed as potent and selective serotonin 6 (5-HT₆) receptor antagonists for the potential treatment of Alzheimer's disease.[12]

Future Perspectives and Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established chemical methodologies. The rich and diverse pharmacology of the sulfonylpiperazine scaffold provides a compelling rationale for the biological evaluation of this compound. Future research should focus on its synthesis, full chemical characterization, and screening across a range of biological targets, particularly in the areas of oncology, infectious diseases, and neuroscience. The bromine atom on the thiophene ring also presents an opportunity for the creation of analog libraries to explore structure-activity relationships, potentially leading to the discovery of novel and potent therapeutic agents. This technical guide provides a solid foundation for initiating such research endeavors.

References

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • ResearchGate. Synthesis and anticonvulsant activity of some piperazine derivatives. Available at: [Link]

  • National Institutes of Health. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. Available at: [Link]

  • PubChem. 5-Bromothiophene-2-sulfonyl chloride. Available at: [Link]

  • ResearchGate. Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of MDA-MB-231 human breast cancer cell proliferation. Available at: [Link]

  • ResearchGate. Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... Available at: [Link]

  • ResearchGate. (PDF) Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus. Available at: [Link]

  • PubMed. Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT 6 ) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. Available at: [Link]

  • National Institutes of Health. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Available at: [Link]

  • PubMed. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Available at: [Link]

  • ResearchGate. Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Available at: [Link]

  • iris.unina.it. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Available at: [Link]

  • Dalton Transactions. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Available at: [Link]

  • ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available at: [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. Available at: [Link]

  • PubMed. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. Available at: [Link]

  • PubMed. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Available at: [Link]

  • MDPI. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Available at: [Link]

  • National Institutes of Health. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Available at: [Link]

  • MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Available at: [Link]

  • PubMed. Synthesis and characterization of 1-substituted 5-alkylphenazine derivatives carrying functional groups. Available at: [Link]

Sources

An In-Depth Technical Guide to 1-[(5-Bromothien-2-yl)sulfonyl]piperazine: Molecular Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 1-[(5-Bromothien-2-yl)sulfonyl]piperazine. This compound belongs to the sulfonylpiperazine class, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. This document delves into the rationale behind the synthetic strategies for this compound and its precursors, outlines detailed experimental protocols, and discusses the spectroscopic techniques essential for its structural elucidation. While specific biological data for the title compound is not extensively available in public literature, this guide will also explore the potential pharmacological relevance based on the well-documented activities of structurally related thienyl and piperazine derivatives.

Introduction: The Significance of the Sulfonylpiperazine Scaffold

The piperazine ring is a privileged scaffold in drug discovery, known for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1] When coupled with a sulfonyl group, it forms a sulfonylpiperazine moiety that is a cornerstone in the design of numerous therapeutic agents. This functional group can act as a rigid linker, a hydrogen bond acceptor, and can participate in crucial interactions with biological targets.

Derivatives of piperazine have demonstrated a vast range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects, primarily through modulation of monoamine pathways.[2] The incorporation of a thiophene ring, as seen in this compound, introduces a bioisostere of the phenyl ring with a distinct electronic and steric profile, which can significantly influence the compound's biological activity. The bromine substituent on the thiophene ring offers a site for further chemical modification, making this molecule a versatile intermediate for the synthesis of more complex drug candidates.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound combines a 5-brominated thiophene ring linked via a sulfonyl group to a piperazine ring.

Caption: 2D Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 725688-07-3[3]
Molecular Formula C₈H₁₁BrN₂O₂S₂[3]
Molecular Weight 311.22 g/mol Calculated
IUPAC Name 1-[(5-bromothiophen-2-yl)sulfonyl]piperazine[3]
Canonical SMILES C1CN(CCN1)S(=O)(=O)C2=CC=C(S2)Br[4]
InChI InChI=1S/C8H11BrN2O2S2/c9-7-1-2-8(14-7)15(12,13)11-5-3-10-4-6-11/h1-2,10H,3-6H2[3]
Predicted XlogP 1.5[4]
Monoisotopic Mass 309.94452 Da[4]

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the preparation of the key intermediate, 5-bromothiophene-2-sulfonyl chloride. The second step is the reaction of this sulfonyl chloride with piperazine to yield the final product.

Synthesis of 5-Bromothiophene-2-sulfonyl chloride

This intermediate is synthesized via the chlorosulfonation of 2-bromothiophene. This reaction is a classic example of electrophilic aromatic substitution on a thiophene ring.

Experimental Protocol:

  • To a solution of 2-bromothiophene (5.0 g, 30.57 mmol) in dichloromethane (50 mL), add chlorosulfonic acid (17.86 g, 153.34 mmol) dropwise at -78 °C under an inert atmosphere.[5]

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-water (200 mL).[5]

  • Extract the aqueous layer with dichloromethane (2 x 200 mL).[5]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield 5-bromothiophene-2-sulfonyl chloride.[5] The crude product can be used in the next step without further purification.

Causality of Experimental Choices:

  • Dichloromethane as Solvent: Dichloromethane is a good solvent for both the starting material and the reagent and is relatively inert under the reaction conditions.

  • Low Temperature: The addition of chlorosulfonic acid is performed at -78 °C to control the exothermic nature of the reaction and to minimize the formation of side products.

  • Excess Chlorosulfonic Acid: A significant excess of chlorosulfonic acid is used to drive the reaction to completion.

  • Aqueous Workup: The reaction is quenched with ice-water to decompose the excess chlorosulfonic acid and to facilitate the separation of the product.

Synthesis of 5-Bromothiophene-2-sulfonyl_chloride 2-Bromothiophene 2-Bromothiophene Reaction Mixture Reaction Mixture 2-Bromothiophene->Reaction Mixture DCM, -78°C Quenching Quenching Reaction Mixture->Quenching Stir 1h at RT Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Reaction Mixture Extraction Extraction Quenching->Extraction DCM Ice-Water Ice-Water Ice-Water->Quenching Drying & Evaporation Drying & Evaporation Extraction->Drying & Evaporation Na2SO4 5-Bromothiophene-2-sulfonyl chloride 5-Bromothiophene-2-sulfonyl chloride Drying & Evaporation->5-Bromothiophene-2-sulfonyl chloride

Caption: Workflow for the synthesis of 5-bromothiophene-2-sulfonyl chloride.

Synthesis of this compound

The final product is obtained by the reaction of 5-bromothiophene-2-sulfonyl chloride with piperazine. This is a nucleophilic substitution reaction where the nitrogen atom of piperazine attacks the electrophilic sulfur atom of the sulfonyl chloride.

Experimental Protocol:

  • Dissolve piperazine (2 equivalents) in a suitable solvent such as dichloromethane or tetrahydrofuran in the presence of a base like triethylamine (2 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 5-bromothiophene-2-sulfonyl chloride (1 equivalent) in the same solvent dropwise to the piperazine solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality of Experimental Choices:

  • Excess Piperazine and Base: Using an excess of piperazine and a base like triethylamine serves two purposes: to act as the nucleophile and to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

  • Controlled Addition at Low Temperature: The dropwise addition of the sulfonyl chloride at 0 °C helps to control the exothermicity of the reaction and prevent the formation of undesired side products, such as the bis-sulfonated piperazine.

  • Aqueous Workup and Chromatography: Standard workup procedures are employed to remove water-soluble byproducts and unreacted starting materials. Column chromatography is a reliable method for obtaining the pure product.

Synthesis of this compound 5-Bromothiophene-2-sulfonyl chloride 5-Bromothiophene-2-sulfonyl chloride Reaction Reaction 5-Bromothiophene-2-sulfonyl chloride->Reaction DCM, 0°C Workup Workup Reaction->Workup Stir at RT Piperazine Piperazine Piperazine->Reaction Triethylamine Purification Purification Workup->Purification Water, Brine This compound This compound Purification->this compound Column Chromatography

Caption: Workflow for the synthesis of this compound.

Structural Elucidation and Characterization

Characterization_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesized Compound Synthesized Compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesized Compound->NMR MS Mass Spectrometry Synthesized Compound->MS IR IR Spectroscopy Synthesized Compound->IR Structure Elucidation Structure Elucidation NMR->Structure Elucidation MS->Structure Elucidation IR->Structure Elucidation

Caption: Logical workflow for the structural characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the 5-bromothien-2-yl and the piperazine protons. The thiophene ring should exhibit two doublets in the aromatic region (typically δ 7.0-7.5 ppm). The piperazine ring will show two sets of multiplets corresponding to the four methylene groups (-CH₂-). The protons on the carbons adjacent to the sulfonyl-bound nitrogen will appear at a different chemical shift than those adjacent to the secondary amine nitrogen.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the four distinct carbon atoms of the 5-bromothien-2-yl ring and the two distinct carbon atoms of the piperazine ring. The carbon bearing the bromine atom will be significantly shifted, as will the carbon attached to the sulfonyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The predicted monoisotopic mass is 309.94452 Da.[4] The mass spectrum would be expected to show the molecular ion peak and characteristic fragment ions corresponding to the loss of parts of the piperazine ring or the cleavage of the sulfonyl-thiophene bond.

Table 2: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺310.95180
[M+Na]⁺332.93374
[M-H]⁻308.93724
Data sourced from PubChemLite.[4]
Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretch: A medium absorption band around 3300-3500 cm⁻¹ corresponding to the secondary amine in the piperazine ring.

  • C-H stretch (aromatic): Weak to medium bands above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Medium to strong bands between 2800-3000 cm⁻¹.

  • S=O stretch (sulfonyl): Two strong absorption bands in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

  • C-S stretch (thiophene): Weak to medium bands in the fingerprint region.

Potential Applications and Future Directions

While specific biological studies on this compound are not widely published, the structural motifs present in the molecule suggest several potential areas of pharmacological interest.

  • Antimicrobial and Antifungal Agents: Thiophene and piperazine derivatives are known to exhibit antimicrobial and antifungal activities.[6] The combination of these two scaffolds could lead to synergistic effects.

  • Anticancer Agents: The sulfonylpiperazine core is present in several anticancer drug candidates.[1][7] Further functionalization of the piperazine nitrogen or the bromine atom on the thiophene ring could lead to the development of novel antiproliferative agents.

  • Central Nervous System (CNS) Activity: Arylpiperazine derivatives are well-known for their interactions with various CNS receptors.[6] The thienylsulfonylpiperazine scaffold could be explored for its potential as an antipsychotic, antidepressant, or anxiolytic agent.

Future research on this compound should focus on the experimental determination of its spectroscopic properties, the evaluation of its biological activity in various in vitro and in vivo models, and the exploration of its potential as a scaffold for the development of new therapeutic agents through further chemical modifications.

Conclusion

This compound is a molecule of significant interest due to its incorporation of the pharmacologically relevant sulfonylpiperazine and bromothiophene moieties. This technical guide has provided a detailed overview of its molecular structure, a plausible and well-reasoned synthetic pathway with detailed protocols, and a predictive analysis of its spectroscopic characteristics. While further experimental investigation is required to fully elucidate its biological profile, the information presented here serves as a valuable resource for researchers in medicinal chemistry and drug discovery, providing a solid foundation for future studies on this promising compound and its derivatives.

References

  • 1-[(5-bromo-2-thienyl)sulfonyl]piperazine (C8H11BrN2O2S2) - PubChemLite. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents. (n.d.).
  • Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

  • [Pharmacological and clinical profile of tiaprofenic acid] - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

  • C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (n.d.). Retrieved January 26, 2026, from [Link]

  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis and Characterization of a New Series of2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. (n.d.). Retrieved January 26, 2026, from [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1-[(5-Bromothien-2-yl)sulfonyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thienylsulfonylpiperazine Scaffolds

The convergence of the thiophene ring and the piperazine moiety in a single molecular architecture has garnered significant attention in medicinal chemistry. Thiophene and its derivatives are well-established pharmacophores, present in a wide array of therapeutic agents due to their diverse biological activities.[1] Similarly, the piperazine ring is a privileged scaffold in drug discovery, known for improving the pharmacokinetic properties of drug candidates, such as aqueous solubility and bioavailability.[2] The title compound, 1-[(5-Bromothien-2-yl)sulfonyl]piperazine, is a key intermediate and building block for the synthesis of a variety of more complex molecules with potential applications in drug discovery programs. This guide provides a comprehensive overview of a reliable and efficient pathway for its synthesis, underpinned by mechanistic insights and practical experimental protocols.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step process. This pathway is both logical and efficient, beginning with the activation of the thiophene ring followed by the coupling with piperazine.

Step 1: Synthesis of the Key Intermediate: 5-Bromothiophene-2-sulfonyl chloride. This initial step involves an electrophilic aromatic substitution reaction on the 2-bromothiophene starting material. The use of chlorosulfonic acid allows for the direct introduction of the sulfonyl chloride group onto the thiophene ring.

Step 2: Formation of the Sulfonamide Linkage. The second and final step is a nucleophilic substitution reaction. The highly reactive 5-bromothiophene-2-sulfonyl chloride is reacted with piperazine. The nucleophilic secondary amine of the piperazine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the stable sulfonamide bond.

This strategic approach is illustrated in the following workflow diagram:

Synthesis_Pathway Start 2-Bromothiophene Intermediate 5-Bromothiophene-2-sulfonyl chloride Start->Intermediate Step 1: Electrophilic Aromatic Sulfonation Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Intermediate FinalProduct This compound Intermediate->FinalProduct Step 2: Nucleophilic Substitution Piperazine Piperazine Piperazine->FinalProduct Base Triethylamine (Et3N) Base->FinalProduct

Caption: A two-step synthesis pathway for this compound.

Mechanistic Insights: The "Why" Behind the Chemistry

A thorough understanding of the underlying reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Electrophilic Aromatic Sulfonation of 2-Bromothiophene

The formation of 5-bromothiophene-2-sulfonyl chloride is a classic example of an electrophilic aromatic substitution (EAS) reaction. The thiophene ring, being an electron-rich heterocycle, is susceptible to attack by strong electrophiles.

  • Generation of the Electrophile: Chlorosulfonic acid serves as the source of the electrophile. Although it can react directly, the active electrophile is often considered to be sulfur trioxide (SO₃), which is in equilibrium with chlorosulfonic acid.

  • Electrophilic Attack: The π-electrons of the thiophene ring attack the electrophilic sulfur atom of the chlorosulfonyl group (or SO₃). This attack preferentially occurs at the C5 position (alpha to the sulfur and para to the bromine) due to the directing effects of the sulfur heteroatom and the bromine substituent. The sulfur atom in the ring activates the adjacent carbons towards electrophilic attack, while the bromine, being an ortho-para director, also favors substitution at the C5 position.

  • Formation of the Sigma Complex: The attack on the electrophile disrupts the aromaticity of the thiophene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (which can be a molecule of chlorosulfonic acid or the conjugate base) removes a proton from the C5 carbon, restoring the aromaticity of the thiophene ring and yielding the sulfonyl chloride product.

Step 2: Nucleophilic Substitution at the Sulfonyl Sulfur

The reaction between 5-bromothiophene-2-sulfonyl chloride and piperazine to form the sulfonamide is a nucleophilic acyl-type substitution occurring at the sulfur atom.

  • Nucleophilic Attack: The nitrogen atom of piperazine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.

  • Departure of the Leaving Group: The intermediate collapses, and the chloride ion, being a good leaving group, is expelled.

  • Deprotonation: A base, typically an excess of piperazine or an added tertiary amine like triethylamine, removes the proton from the newly formed sulfonamide nitrogen, yielding the final neutral product and a salt (e.g., triethylammonium chloride). The use of an external base is crucial to neutralize the HCl generated, preventing the protonation of the piperazine starting material which would render it non-nucleophilic.

Experimental Protocols

Safety First: All manipulations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

Step 1: Synthesis of 5-Bromothiophene-2-sulfonyl chloride

This protocol is adapted from established procedures for the chlorosulfonation of thiophene derivatives.

  • Reagents and Materials:

    • 2-Bromothiophene

    • Chlorosulfonic acid

    • Dichloromethane (DCM), anhydrous

    • Crushed ice

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask equipped with a magnetic stir bar and a dropping funnel

    • Ice-water bath

  • Procedure:

    • In a round-bottom flask, dissolve 2-bromothiophene (1 equivalent) in anhydrous dichloromethane.

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10 °C. The reaction is highly exothermic and releases HCl gas.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume).

    • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromothiophene-2-sulfonyl chloride as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol is a general and reliable method for the synthesis of sulfonamides from sulfonyl chlorides and amines.[3]

  • Reagents and Materials:

    • 5-Bromothiophene-2-sulfonyl chloride

    • Piperazine

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM), anhydrous

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask with a magnetic stir bar

  • Procedure:

    • Dissolve piperazine (2-3 equivalents) in anhydrous dichloromethane in a round-bottom flask and cool to 0 °C in an ice-water bath.

    • Add triethylamine (1.2 equivalents) to the solution.

    • In a separate flask, dissolve 5-bromothiophene-2-sulfonyl chloride (1 equivalent) in a minimal amount of anhydrous dichloromethane.

    • Add the solution of the sulfonyl chloride dropwise to the piperazine solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the sulfonyl chloride.

    • Quench the reaction by adding water. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess piperazine), water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

Characterization and Data

The structural confirmation of the final product is crucial. Below are the expected analytical data based on the structure and data from analogous compounds.[2][4]

Parameter Description
Appearance White to off-white solid
Molecular Formula C₈H₁₁BrN₂O₂S₂
Molecular Weight 327.22 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.3-7.5 (d, 1H, thiophene-H), ~6.9-7.1 (d, 1H, thiophene-H), ~3.1-3.3 (m, 4H, piperazine-CH₂), ~2.9-3.1 (m, 4H, piperazine-CH₂), ~1.5-2.0 (br s, 1H, NH)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~140-142 (thiophene-C), ~130-132 (thiophene-C), ~128-130 (thiophene-C), ~115-117 (thiophene-C-Br), ~48-50 (piperazine-CH₂), ~45-47 (piperazine-CH₂)
IR (KBr, cm⁻¹) ν: ~3300 (N-H stretch), ~2950-2850 (C-H stretch), ~1340 & ~1160 (S=O stretch, asymmetric and symmetric)
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₈H₁₂BrN₂O₂S₂⁺: 326.96, found: ~327.0

Note: Exact chemical shifts (δ) and coupling constants (J) may vary depending on the solvent and instrument used.

Safety and Handling

  • 2-Bromothiophene: Flammable liquid and vapor. Toxic if swallowed. Causes serious eye irritation. Handle in a fume hood and wear appropriate PPE.

  • Chlorosulfonic Acid: Causes severe skin burns and eye damage. Reacts violently with water, releasing toxic gas. Handle with extreme care in a fume hood, using acid-resistant gloves and face shield.

  • Piperazine: Causes severe skin burns and eye damage. May cause an allergic skin reaction. Harmful if swallowed. Handle in a well-ventilated area with appropriate PPE.

  • Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Handle in a fume hood.

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation. Harmful if swallowed or inhaled. Use in a fume hood with appropriate PPE.

Conclusion

The synthesis of this compound is a straightforward yet versatile process that provides access to a valuable building block for drug discovery and development. The two-step pathway described, involving the chlorosulfonation of 2-bromothiophene followed by nucleophilic substitution with piperazine, is robust and scalable. By understanding the underlying mechanisms and adhering to the detailed experimental protocols and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize this important chemical intermediate for further elaboration into novel and potentially therapeutic compounds.

References

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 2018.
  • Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Chemical and Pharmaceutical Research, 2022.
  • synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds.
  • C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue.

Sources

A Technical Guide to 1-[(5-Bromothien-2-yl)sulfonyl]piperazine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical overview of 1-[(5-Bromothien-2-yl)sulfonyl]piperazine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. We will dissect its chemical identity, propose a robust synthetic pathway grounded in established chemical principles, and explore its potential as a versatile scaffold for generating novel therapeutic agents. The inherent structural features—a privileged piperazine moiety, a reactive sulfonyl linker, and a synthetically versatile bromothiophene group—position this molecule as a valuable building block in modern drug discovery programs.

Core Chemical Identity and Nomenclature

The foundational step in understanding any chemical entity is to establish its precise identity. This compound is a well-defined molecule with specific identifiers that ensure unambiguous communication in research and development.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(5-bromothiophen-2-yl)sulfonylpiperazine .[1][2] It is also commonly referred to by its semi-systematic name, 1-[(5-bromo-2-thienyl)sulfonyl]piperazine.[1][2] Its unique Chemical Abstracts Service (CAS) registry number is 725688-07-3 .[1]

Key physicochemical properties are summarized in the table below, providing a snapshot of the molecule's characteristics.

PropertyValueSource
IUPAC Name 1-(5-bromothiophen-2-yl)sulfonylpiperazine[1]
CAS Number 725688-07-3[1]
Molecular Formula C₈H₁₁BrN₂O₂S₂[2]
Monoisotopic Mass 309.94452 Da[2]
Canonical SMILES O=S(=O)(C1=CC=C(Br)S1)N1CCNCC1[1]
InChI Key HTOPNGXLBAAAHQ-UHFFFAOYSA-N[2]
Predicted XlogP 1.5[2]

The Strategic Value of the Sulfonylpiperazine Scaffold

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs.[3][4] Its prevalence is not coincidental; the piperazine moiety often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, by introducing a basic and hydrophilic group.[3] Furthermore, its rigid, chair-like conformation can serve as a predictable scaffold to orient pharmacophoric groups for optimal interaction with biological targets.[3]

When combined with a sulfonyl linker and a brominated thiophene ring, the resulting molecule, this compound, becomes a highly strategic asset for a few key reasons:

  • Modularity: The molecule is composed of three distinct, modifiable regions: the unsubstituted piperazine nitrogen, the thiophene ring, and the bromine atom. This allows for systematic exploration of the chemical space around the core structure.

  • Synthetic Tractability: The bromine atom serves as a classical "synthetic handle." It is primed for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. This is a field-proven strategy for library synthesis and lead optimization.

  • Bioisosteric Potential: The thiophene ring is a well-known bioisostere of a phenyl ring, often used to modulate metabolic stability or receptor binding affinity. Its combination with the sulfonylpiperazine core is seen in compounds with a wide range of biological activities, including anticancer, antibacterial, and antidiabetic properties.[5][6][7][8][9]

Proposed Synthesis and Mechanistic Rationale

A robust and reproducible synthetic route is critical for the utilization of any chemical building block. Below, we outline a logical retrosynthetic analysis followed by a detailed, self-validating experimental protocol for the synthesis of this compound.

Retrosynthetic Analysis

The most logical disconnection for this target molecule is at the sulfonamide bond (S-N bond). This bond is reliably formed by the reaction of a sulfonyl chloride with an amine. This approach simplifies the synthesis into two readily accessible precursors: 5-bromothiophene-2-sulfonyl chloride and piperazine .

G M1 This compound D1 Sulfonamide Bond Disconnection M1->D1 P1 5-Bromothiophene-2-sulfonyl chloride D1->P1 Precursor 1 P2 Piperazine D1->P2 Precursor 2

Figure 1: Retrosynthetic analysis of the target compound.
Forward Synthesis: A Step-by-Step Protocol

This protocol describes the nucleophilic substitution reaction between 5-bromothiophene-2-sulfonyl chloride and piperazine. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the process.

G cluster_prep Reaction Setup cluster_workup Workup & Isolation cluster_purify Purification P1 1. Dissolve Piperazine in Dichloromethane (DCM) P2 2. Cool solution to 0°C (ice bath) P1->P2 P3 3. Add 5-bromothiophene-2-sulfonyl chloride dropwise P2->P3 P4 4. Allow to warm to RT and stir for 12h P3->P4 W1 5. Quench with H₂O P4->W1 W2 6. Separate organic layer W1->W2 W3 7. Wash with brine, dry over Na₂SO₄ W2->W3 W4 8. Concentrate in vacuo W3->W4 F1 9. Purify via flash column chromatography W4->F1 F2 10. Characterize pure product (NMR, MS, HPLC) F1->F2

Figure 2: Experimental workflow for the synthesis protocol.

Experimental Protocol:

  • Reaction Setup:

    • To a round-bottom flask, add piperazine (2.5 equivalents). A significant excess is used for two critical reasons: it acts as the nucleophile and simultaneously serves as the base to quench the HCl byproduct, driving the reaction to completion and preventing the formation of piperazine dihydrochloride salt.

    • Dissolve the piperazine in a suitable aprotic solvent, such as dichloromethane (DCM), at a concentration of approximately 0.2 M.

    • Cool the solution to 0 °C using an ice-water bath. This is a precautionary measure to control the initial exotherm of the reaction.

  • Reagent Addition:

    • Dissolve 5-bromothiophene-2-sulfonyl chloride (1.0 equivalent) in a minimal amount of DCM.

    • Add the sulfonyl chloride solution dropwise to the cooled piperazine solution over 15-20 minutes with vigorous stirring. A slow addition rate prevents localized heat spikes and potential side reactions.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.

  • Workup and Isolation:

    • Upon completion, quench the reaction by adding deionized water. This step dissolves the piperazine hydrochloride salt.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and then a saturated sodium chloride solution (brine) to remove any remaining water-soluble components.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude material is purified using flash column chromatography on silica gel. A gradient elution system, typically starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0-10% MeOH in DCM), is effective for separating the desired monosulfonylated product from any unreacted piperazine and potential bis-sulfonylated byproducts.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid.

Physicochemical and Spectroscopic Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound. While experimental data is paramount, predicted data can serve as a valuable reference.

Predicted Mass Spectrometry Data: High-resolution mass spectrometry is a definitive tool for confirming the molecular formula. The table below lists the predicted m/z values for common adducts.[2]

AdductPredicted m/zPredicted CCS (Ų)
[M+H]⁺ 310.95180144.8
[M+Na]⁺ 332.93374157.0
[M-H]⁻ 308.93724150.4
[M+K]⁺ 348.90768144.2

Expected NMR Data:

  • ¹H NMR: One would expect to see signals corresponding to the thiophene protons (two doublets in the aromatic region), the four piperazine protons adjacent to the sulfonyl group (a triplet), and the four piperazine protons adjacent to the N-H group (a triplet), along with a broad singlet for the N-H proton.

  • ¹³C NMR: Signals for the four unique carbons of the bromothiophene ring and the two unique carbons of the piperazine ring would be expected.

Applications in Drug Development

The true value of this molecule lies in its application as a versatile intermediate for creating new chemical entities with therapeutic potential.

Scaffold for Library Elaboration

The free secondary amine on the piperazine ring is a nucleophilic site ready for a wide array of chemical modifications, including alkylation, acylation, reductive amination, and urea/thiourea formation. This allows for the rapid generation of a large library of analogs where the "R" group can be systematically varied to probe structure-activity relationships (SAR).

A Vector for Fragment-Based Drug Discovery (FBDD)

In FBDD, small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. Promising fragments are then elaborated or "grown" to increase potency and selectivity. This compound is an ideal starting point for such a strategy. The bromine atom acts as a predefined vector for growth via cross-coupling chemistry, allowing chemists to extend the molecule into unexplored pockets of a target's binding site.

G cluster_mods Synthetic Elaboration Vectors Core Core Scaffold This compound N_Mod Vector 1: N-Alkylation/ N-Arylation at Piperazine Core->N_Mod Br_Mod Vector 2: Cross-Coupling at Bromine Atom Core->Br_Mod Lib1 Library A (R-Group Diversity) N_Mod->Lib1 e.g., Reductive Amination Lib2 Library B (Aryl/Heteroaryl Diversity) Br_Mod->Lib2 e.g., Suzuki Coupling

Figure 3: Role as a scaffold for library generation.
Therapeutic Potential Based on Structural Analogs

The sulfonylpiperazine motif is present in numerous biologically active compounds. For instance, a related analog, 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole, was identified as a potent and selective serotonin 6 (5-HT₆) receptor antagonist for the potential treatment of Alzheimer's disease.[10] This precedent suggests that derivatives of this compound could be promising candidates for neurological disorders or other therapeutic areas where modulation of CNS targets is desired.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for drug discovery. Its well-defined structure, accessible synthesis, and multiple points for chemical modification make it an exceptionally valuable building block for researchers and scientists. By leveraging the privileged nature of the piperazine scaffold and the synthetic versatility of the bromothiophene ring, development professionals can efficiently generate diverse chemical libraries to tackle a wide range of therapeutic targets, accelerating the journey from hit identification to clinical candidate.

References

  • Perrone, M. G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5777. Available at: [Link]

  • PubChem. Piperazinyl-Phenothiazine. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. Piperazine. Available at: [Link]

  • Atanasov, A. G., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Pharmaceuticals, 17(7), 843. Available at: [Link]

  • PubChemLite. 1-[(5-bromo-2-thienyl)sulfonyl]piperazine (C8H11BrN2O2S2). Available at: [Link]

  • PubChem. Piperazine moiety, 5. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)-. National Center for Biotechnology Information. Available at: [Link]

  • Shaikh, et al. (2022). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: [Link]

  • Kumar, P., et al. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2013). An evolving role of piperazine moieties in drug design and discovery. Current Pharmaceutical Design, 19(34), 6131-6163. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

  • Foroumadi, A., et al. (2006). Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolones. Bioorganic & Medicinal Chemistry, 14(10), 3421-3427. Available at: [Link]

  • Google Patents. US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. Available at: [Link]

  • Nirogi, R., et al. (2017). Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT₆) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 60(6), 2439-2455. Available at: [Link]

Sources

Purity Analysis of 1-[(5-Bromothien-2-yl)sulfonyl]piperazine: A Validated, Orthogonal Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The purity of an active pharmaceutical ingredient (API) or its key intermediates is a cornerstone of drug safety and efficacy. This guide provides a comprehensive framework for the purity analysis of 1-[(5-Bromothien-2-yl)sulfonyl]piperazine, a heterocyclic compound featuring bromothiophene, sulfonyl, and piperazine moieties. We move beyond rote protocols to establish a self-validating analytical system built on an orthogonal strategy. This document details the causality behind experimental choices, provides field-proven methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA), and integrates forced degradation studies to ensure method specificity. This guide is intended for researchers, analytical scientists, and drug development professionals dedicated to maintaining the highest standards of scientific integrity and regulatory compliance.

The Imperative of Purity: An Introduction

This compound is a molecule of interest in medicinal chemistry, often serving as a building block or intermediate in the synthesis of more complex pharmaceutical agents.[1][2] Its structure combines a reactive bromothiophene group, a polar sulfonyl linker, and a basic piperazine ring, each presenting unique considerations for analysis. The presence of impurities, whether arising from the synthetic route (process-related impurities) or from degradation over time, can have profound impacts on the safety, potency, and stability of the final drug product.[3][4] Therefore, a rigorous and robust analytical strategy is not merely a quality control checkpoint but a fundamental component of drug development.

This guide champions an orthogonal approach , wherein multiple analytical techniques based on different physicochemical principles are employed. This ensures that no single impurity or class of impurities escapes detection, providing a highly trustworthy and comprehensive purity profile.

Foundational Physicochemical Characterization

Before embarking on purity analysis, a clear understanding of the molecule's fundamental properties is essential. These data inform method development and data interpretation.

PropertyValueSource
IUPAC Name 1-[(5-bromothiophen-2-yl)sulfonyl]piperazine[1]
CAS Number 725688-07-3[1]
Molecular Formula C₈H₁₁BrN₂O₂S₂[1]
Molecular Weight 327.22 g/mol Calculated
Canonical SMILES C1CN(CCN1)S(=O)(=O)C2=CC=C(S2)Br[1]

The Orthogonal Purity Assessment Strategy

A single analytical technique is insufficient to declare the purity of a pharmaceutical compound definitively. We employ a multi-faceted strategy where each method provides a unique and complementary perspective on the sample's composition. The primary quantitative technique, HPLC, is supported by confirmatory methods that assess different chemical properties.

Caption: Orthogonal strategy for comprehensive purity assessment.

Primary Quantitative Technique: Stability-Indicating HPLC

High-Performance Liquid Chromatography with UV detection is the cornerstone of purity assessment for non-volatile, UV-active compounds like our target molecule. The goal is to develop a "stability-indicating" method, which is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance over time.[5]

Rationale for Method Selection

The bromothiophene and sulfonyl groups constitute a strong chromophore, making UV detection highly sensitive and suitable. Reversed-phase chromatography is chosen for its robustness and wide applicability in separating compounds of moderate polarity. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively resolved from the main peak within a reasonable runtime.

Detailed Experimental Protocol: HPLC Method

This protocol is a self-validating system. Adherence to these parameters, followed by the validation steps, ensures trustworthy results.

  • Sample Preparation:

    • Accurately weigh approximately 25.0 mg of the this compound sample.

    • Transfer to a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent). This yields a stock concentration of 0.5 mg/mL.

    • For analysis, further dilute to a working concentration of approximately 0.05 mg/mL with the same diluent.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: Diode Array Detector (DAD) at 275 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      25.0 10 90
      30.0 10 90
      30.1 90 10

      | 35.0 | 90 | 10 |

Method Validation Protocol (ICH Q2(R1) Framework)

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[6]

G cluster_validation HPLC Method Validation Workflow Dev Method Development Spec Specificity (Forced Degradation) Dev->Spec Key step for stability indication Lin Linearity & Range Dev->Lin Validated Validated Method Spec->Validated Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOQ / LOD Prec->LoQ Rob Robustness Prec->Rob LoQ->Validated Rob->Validated

Caption: Workflow for HPLC method validation per ICH Q2(R1).

  • Specificity (Forced Degradation): This is the most critical validation parameter for a stability-indicating method. It involves intentionally degrading the sample to ensure that the resulting degradation products do not interfere with the quantification of the main peak.[7][8] (See Section 5 for the full protocol). The method is specific if the main peak is pure (as determined by DAD peak purity analysis) and separated from all degradation peaks.

  • Linearity: Analyze a minimum of five concentrations across the range of 50% to 150% of the target concentration. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the API at three levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.[9]

  • Precision:

    • Repeatability: Analyze six replicate preparations of the same sample. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of data should be ≤ 2.0%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This is crucial for reporting impurities.

  • Robustness: Intentionally vary method parameters (e.g., flow rate by ±0.1 mL/min, column temperature by ±5 °C, mobile phase pH by ±0.2 units) and observe the effect on the results. The method should remain reliable.[10]

Example Data: HPLC Method Validation Summary
Validation ParameterAcceptance CriteriaHypothetical ResultStatus
Specificity No co-elution, peak purity > 990Peak Purity Index: 999.5Pass
Linearity (r²) ≥ 0.9990.9998Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%Pass
Precision (Repeatability RSD) ≤ 1.0%0.45%Pass
Precision (Intermediate RSD) ≤ 2.0%1.1%Pass
LOQ S/N ≥ 100.05 µg/mLPass
Robustness System suitability passesAll variations passedPass

Forced Degradation: Probing Molecular Stability

Forced degradation studies are the bedrock of a stability-indicating method.[11] By subjecting the API to harsh conditions, we generate potential degradants and prove our HPLC method can separate and quantify them. The target degradation is typically 5-20%.

Standard Protocol for Stress Studies

For each condition, a sample and a placebo (diluent only) are stressed in parallel.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours. Neutralize with an equivalent amount of base before injection.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours. Neutralize with an equivalent amount of acid before injection.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid powder to 105 °C for 72 hours.

  • Photolytic Degradation: Expose solution and solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

G cluster_fds Forced Degradation Workflow cluster_stress Stress Conditions API API Sample Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Ox Oxidation (H₂O₂) API->Ox Therm Thermal API->Therm Photo Photolytic API->Photo Analysis Analyze via Validated HPLC Method Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis Report Identify Degradation Pathways & Validate Method Specificity Analysis->Report

Caption: Workflow for forced degradation studies.

Orthogonal & Confirmatory Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Causality: While HPLC is excellent for the main component, GC-MS excels at identifying and quantifying volatile or semi-volatile impurities that might be present from the synthesis, such as residual solvents or unreacted starting materials.[12] The mass spectrometer provides high-confidence identification based on fragmentation patterns. The analysis of thiophene derivatives by GC is a well-established technique.[13]

  • Protocol Outline:

    • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane.

    • GC Column: DB-5ms or equivalent (low-polarity phase).

    • Temperature Program: Start at 60 °C, hold for 2 min, then ramp at 10 °C/min to 300 °C and hold for 5 min.

    • Ionization: Electron Impact (EI), 70 eV.

    • Analysis: Compare detected peaks against a spectral library and known potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality: NMR is arguably the most powerful tool for structural elucidation. A ¹H NMR spectrum provides an unambiguous fingerprint of the molecule. Crucially, quantitative NMR (qNMR) can be used to determine purity without a specific reference standard for the API itself, by comparing the integral of known API protons to that of a certified internal standard of known purity and weight.[14][15] This provides a truly independent measure of the main component's mass fraction.

  • Protocol Outline (¹H qNMR):

    • Sample Preparation: Accurately weigh ~15 mg of the API and ~5 mg of a certified internal standard (e.g., maleic anhydride) into a vial.

    • Dissolution: Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

    • Acquisition: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1 ≥ 5 * T₁) to ensure full signal recovery.

    • Calculation: Calculate purity based on the integral ratios, number of protons, and molecular weights of the API and the internal standard.

Elemental Analysis (EA)
  • Causality: EA provides a fundamental assessment of the bulk sample's composition. It determines the mass percentage of key elements (Carbon, Hydrogen, Nitrogen, Sulfur).[16] A significant deviation from the theoretical values indicates the presence of impurities, such as inorganic salts or residual solvents.

  • Protocol Principle: The sample undergoes high-temperature combustion, converting the elements into simple gases (CO₂, H₂O, N₂, SO₂). These gases are separated and quantified by a detector.

  • Example Data: Elemental Analysis Comparison

ElementTheoretical %Found %Difference %
Carbon (C) 29.3729.25-0.12
Hydrogen (H) 3.393.45+0.06
Nitrogen (N) 8.568.51-0.05
Sulfur (S) 19.6019.48-0.12

Acceptance criterion is typically |Difference| ≤ 0.4%.

Synthesizing the Final Purity Profile

The final purity value is not just the result from the HPLC. It is a consolidated statement supported by all orthogonal data.

  • Purity by HPLC: Determined by area normalization (Area % of main peak relative to total peak area). Typically reported as ≥ 99.5%.

  • Volatile Impurities by GC-MS: Quantified and reported separately (e.g., Dichloromethane < 600 ppm).

  • Structural Confirmation by NMR: Confirms the identity of the main peak and can help identify major impurities.

  • Mass Fraction by qNMR: Provides an absolute purity value, corroborating the HPLC assay.

  • Elemental Composition by EA: Confirms the absence of significant inorganic or elemental impurities.

Example Batch Purity Report:

AnalysisMethodResult
Assay HPLC (Area %)99.82%
Purity (Absolute) qNMR99.7% w/w
Impurity A (RRT 0.85) HPLC0.07%
Impurity B (RRT 1.12) HPLC0.04%
Total Unknown Impurities HPLC0.07%
Residual Solvents GC-MS< 0.1%
Elemental Analysis CombustionConforms to theory (±0.2%)
Final Reported Purity - 99.8%

Conclusion

The purity analysis of this compound demands more than a single method; it requires a meticulously designed and validated orthogonal strategy. By integrating a stability-indicating HPLC method with confirmatory techniques like GC-MS, NMR, and Elemental Analysis, we create a self-validating system that provides a high degree of confidence in the material's quality. This approach, grounded in the principles of causality and regulatory guidance, ensures that the compound meets the stringent safety and quality standards required in pharmaceutical development, ultimately safeguarding patient health.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

  • Kała, M., & Konieczny, P. (2012). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]

  • SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. SIELC. [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

  • Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Ketzer, J., & Schübler, H. (2001). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. [Link]

  • National Center for Biotechnology Information. (2014). Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central. [Link]

  • Wikipedia. Organobromine chemistry. Wikipedia. [Link]

  • U.S. Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Pinto, D. C. G. A., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]

  • U.S. Pharmacopeia. 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. [Link]

  • Sannova. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Sannova. [Link]

  • Cushman, M., et al. (2014). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • National Center for Biotechnology Information. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

  • KIET Group of Institutions. Elemental Analysis Of Organic Compounds With The Use Of. KIET. [Link]

  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

Sources

Literature review of bromothiophene-containing compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the Thiophene Ring

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of a vast number of therapeutic agents. Among these, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, holds a position of particular distinction.[1][2] Its unique electronic properties and structural resemblance to a phenyl ring allow it to act as a bioisostere, offering favorable interactions with a multitude of biological targets.[3] The introduction of a bromine atom onto this versatile scaffold creates bromothiophene, a highly valuable and reactive intermediate that serves as a gateway to a diverse array of complex molecular architectures with significant pharmacological potential. This guide provides a comprehensive technical overview of the role of bromothiophene-containing compounds in medicinal chemistry, from their synthesis and biological activities to their metabolic fate and toxicological considerations.

Synthetic Strategies: Harnessing the Reactivity of Bromothiophenes

The strategic placement of a bromine atom on the thiophene ring provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This has made bromothiophenes indispensable building blocks in the synthesis of novel drug candidates.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Thiophene Functionalization

Among the most powerful tools for the functionalization of bromothiophenes are palladium-catalyzed cross-coupling reactions. These methods offer a robust and versatile approach to introduce a wide range of substituents onto the thiophene core with high efficiency and selectivity.

  • Suzuki-Miyaura Coupling: This reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used method for the arylation and heteroarylation of bromothiophenes.[4] The reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.[4][5]

    • Typical Experimental Protocol for Suzuki-Miyaura Coupling:

      • To a solution of the bromothiophene derivative (1.0 eq) and the corresponding arylboronic acid (1.1-1.5 eq) in a suitable solvent system (e.g., 1,4-dioxane/water, toluene, or DMF) is added a palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq).

      • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for a period of 2 to 24 hours.

      • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

      • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

      • The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.[4]

  • Stille Coupling: This reaction utilizes organotin reagents as the coupling partners for organic halides. While the toxicity of organotin compounds is a concern, the Stille coupling remains a valuable tool, particularly for the synthesis of complex molecules where other methods may fail.

  • Kumada Coupling: In this reaction, a Grignard reagent is coupled with an organic halide, typically catalyzed by a nickel or palladium complex. The high reactivity of Grignard reagents can be both an advantage and a limitation, requiring careful control of reaction conditions.

  • Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. It provides a powerful method for the vinylation of bromothiophenes.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of amine functionalities onto the thiophene ring.

Diagram of Key Cross-Coupling Reactions:

G Bromothiophene Bromothiophene (Ar-Br) Suzuki Suzuki-Miyaura (R-B(OH)₂) Bromothiophene->Suzuki Pd catalyst, Base Stille Stille (R-SnBu₃) Bromothiophene->Stille Pd catalyst Kumada Kumada (R-MgX) Bromothiophene->Kumada Pd or Ni catalyst Heck Heck (Alkene) Bromothiophene->Heck Pd catalyst, Base Buchwald Buchwald-Hartwig (R₂NH) Bromothiophene->Buchwald Pd catalyst, Base Product Functionalized Thiophene (Ar-R) Suzuki->Product Stille->Product Kumada->Product Heck->Product Buchwald->Product

Caption: Key palladium-catalyzed cross-coupling reactions for functionalizing bromothiophenes.

Other Synthetic Transformations

Beyond cross-coupling reactions, the bromine atom of bromothiophenes can be displaced through various other transformations, including:

  • Lithiation and Subsequent Quenching: Treatment of bromothiophenes with strong organolithium bases, such as n-butyllithium, generates a highly reactive thienyllithium species. This intermediate can then be quenched with a wide range of electrophiles to introduce diverse functional groups.

  • Gewald Reaction: While not directly starting from a bromothiophene, the Gewald reaction is a crucial method for the synthesis of 2-aminothiophenes, which can be further modified. This one-pot, multi-component reaction typically involves a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[6][7]

A Spectrum of Biological Activities: Bromothiophenes in Drug Discovery

The functionalization of the bromothiophene scaffold has yielded a plethora of compounds with a wide range of biological activities, targeting various diseases.

Anticancer Activity

Bromothiophene-containing compounds have emerged as a promising class of anticancer agents, with derivatives showing activity against a variety of cancer cell lines.

  • Kinase Inhibitors: Many bromothiophene derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. For instance, fused thienopyrrole and pyrrolothienopyrimidine scaffolds have been investigated as inhibitors of VEGFR-2 and AKT kinases.[8] Compound 4c from this class showed potent inhibition of VEGFR-2 and AKT with IC₅₀ values of 0.075 µM and 4.60 µM, respectively.[8] Another study on 5-hydroxybenzothiophene derivatives identified compound 16b as a multi-kinase inhibitor with an IC₅₀ of 125.7 nM against haspin and significant growth inhibition of U87MG glioblastoma cells (IC₅₀ = 7.2 µM).[9]

  • Tubulin Polymerization Inhibitors: Some thiophene carboxamide derivatives have been designed as biomimetics of the natural product combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization. Compounds 2b and 2e from this series displayed significant antiproliferative activity against the Hep3B cancer cell line with IC₅₀ values of 5.46 µM and 12.58 µM, respectively.[10]

Table 1: Anticancer Activity of Selected Bromothiophene-Containing Compounds

CompoundTarget(s)Cancer Cell LineActivity (IC₅₀)Reference
4c VEGFR-2, AKTHepG23.023 µM[8]
16b Multi-kinaseU87MG7.2 µM[9]
2b TubulinHep3B5.46 µM[10]
2e TubulinHep3B12.58 µM[10]
Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Bromothiophene derivatives have shown promise in this area.

  • Antibacterial Agents: A series of 2-ethylhexyl 5-arylthiophene-2-carboxylates, synthesized from 2-ethylhexyl 5-bromothiophene-2-carboxylate via Suzuki coupling, were evaluated for their antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi.[5][11] Notably, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (4F ) exhibited outstanding antibacterial action with a minimum inhibitory concentration (MIC) value of 3.125 mg/mL.[5][11] The proposed mechanism of action for some thiophene derivatives involves the inhibition of FtsZ polymerization and GTPase activity, leading to disruption of bacterial cell division.[12]

  • Antifungal Agents: The benzothiophene scaffold, often synthesized from brominated precursors, is present in the approved antifungal drug sertaconazole. This highlights the potential of this chemical class in combating fungal infections.

Antiviral Activity

Bromothiophene-containing compounds have also been investigated for their antiviral properties.

  • Ebola Virus Entry Inhibitors: A series of thiophene derivatives were identified as potent inhibitors of Ebola virus (EBOV) entry.[13] The mechanism of action is believed to involve the disruption of the interaction between the viral glycoprotein (GP) and the host cell receptor NPC1.[13] Structure-activity relationship (SAR) studies revealed that a piperidine residue is crucial for maintaining antiviral efficacy.[13]

  • Norovirus Inhibitors: A 3,5-di-bromothiophene-4,6-difluorobenzothiazole derivative demonstrated excellent anti-norovirus properties with an EC₅₀ value of 0.53 μM.[14]

Activity in Neurodegenerative Diseases

The ability of small molecules to cross the blood-brain barrier is a critical requirement for treating central nervous system disorders. The lipophilic nature of the thiophene ring makes it an attractive scaffold for the development of drugs targeting neurodegenerative diseases.[15]

  • Modulators of Protein Aggregation: Thiophene derivatives have been shown to modulate the aggregation of amyloid-β, a key pathological hallmark of Alzheimer's disease.[16]

  • Enzyme Inhibitors: Thiophene-based compounds have been developed as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes that are important targets in the treatment of Alzheimer's and Parkinson's diseases, respectively.[15] A 4-bromothiophene substituent was identified as a key feature for MAO-B potency and selectivity in one series of compounds.[15]

Structure-Activity Relationships (SAR): Guiding the Design of Potent Molecules

Systematic exploration of the structure-activity relationships of bromothiophene derivatives is crucial for optimizing their biological activity and drug-like properties.

Diagram of a Generic Bromothiophene SAR Exploration:

Caption: General strategy for SAR studies of bromothiophene derivatives.

Key SAR insights from various studies include:

  • Position of the Bromine Atom: The regiochemistry of the bromine substituent (e.g., 2-bromo vs. 3-bromothiophene) can significantly influence the reactivity and biological activity of the resulting derivatives.

  • Nature of the Substituents: The electronic and steric properties of the groups introduced via functionalization of the bromine atom play a critical role in determining the potency and selectivity of the compounds. For example, in a series of spasmolytic agents derived from 5-bromothiophene-2-carboxylic acid, the nature of the aryl group introduced via Suzuki coupling had a profound effect on the activity.[2]

  • Introduction of Specific Pharmacophores: The incorporation of known pharmacophoric groups, such as amides, esters, and various heterocyclic rings, can enhance the biological activity by providing additional binding interactions with the target protein.

Metabolism and Toxicology: A Critical Consideration

While the thiophene ring is a valuable scaffold, it is also considered a "structural alert" due to its potential for metabolic activation to reactive intermediates.[17]

Metabolic Pathways

The primary route of metabolism for many thiophene-containing drugs is oxidation by cytochrome P450 (CYP) enzymes in the liver.[4][17] This can lead to the formation of two main types of reactive metabolites:

  • Thiophene-S-oxides: Oxidation of the sulfur atom leads to the formation of highly electrophilic thiophene-S-oxides.

  • Thiophene Epoxides: Oxidation of the thiophene double bonds can form reactive epoxides.[4][17]

These reactive metabolites can covalently bind to cellular macromolecules, such as proteins and DNA, which can lead to cellular damage and toxicity.[17][18]

Diagram of Thiophene Metabolism:

Metabolism Thiophene Thiophene-containing Drug CYP450 Cytochrome P450 (Oxidation) Thiophene->CYP450 S_Oxide Thiophene-S-oxide (Reactive Metabolite) CYP450->S_Oxide Epoxide Thiophene Epoxide (Reactive Metabolite) CYP450->Epoxide Detox Detoxification (e.g., Glutathione Conjugation) S_Oxide->Detox Toxicity Covalent Binding to Macromolecules (Toxicity) S_Oxide->Toxicity Epoxide->Detox Epoxide->Toxicity Excretion Excretion Detox->Excretion

Caption: Metabolic activation and detoxification pathways of thiophene-containing compounds.

Toxicological Profile

The formation of reactive metabolites from the thiophene ring has been implicated in the toxicity of several drugs. For example, the hepatotoxicity of tienilic acid and the thrombotic thrombocytopenic purpura associated with clopidogrel and ticlopidine are thought to be mediated by reactive thiophene metabolites.[4][18]

However, it is important to note that the presence of a thiophene ring does not automatically equate to toxicity. The overall toxicological profile of a thiophene-containing compound is influenced by several factors, including:

  • The rate and extent of reactive metabolite formation.

  • The efficiency of detoxification pathways, such as conjugation with glutathione.

  • The daily dose of the drug. [17]

  • The presence of alternative, non-toxic metabolic pathways. [17]

Careful consideration of these factors and early screening for metabolic activation are essential in the development of safe and effective drugs containing the bromothiophene scaffold. The simple building blocks, 2-bromothiophene and 3-bromothiophene, are themselves classified as toxic and hazardous substances.[19][20]

Approved Drugs and Future Perspectives

The versatility of the bromothiophene scaffold is underscored by its role in the synthesis of several marketed drugs. For example, the antiplatelet agent clopidogrel is synthesized from a thiophene derivative that can be prepared from 2-bromothiophene.[3] While a comprehensive list of all drugs derived from bromothiophene is extensive, the continued approval of thiophene-containing drugs by regulatory agencies like the FDA highlights the enduring importance of this heterocyclic system in drug discovery.[21]

The future of bromothiophene-containing compounds in medicinal chemistry remains bright. The development of new and more efficient synthetic methodologies, coupled with a deeper understanding of their biological targets and metabolic pathways, will undoubtedly lead to the discovery of novel therapeutics for a wide range of diseases. The ability to fine-tune the properties of these compounds through strategic functionalization of the bromothiophene core ensures that this privileged scaffold will continue to be a valuable asset in the quest for new and improved medicines.

References

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ResearchGate. [Link]

  • Full article: Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Taylor & Francis Online. [Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. PubMed. [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. NIH. [Link]

  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. PMC - NIH. [Link]

  • Acute oral toxicity studies for thiophene derivatives used as flavoring ingredients. ResearchGate. [Link]

  • Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. PMC - NIH. [Link]

  • 3-Bromothiophene | C4H3BrS | CID 13383. PubChem. [Link]

  • Novel Thiophene Thioglycosides Substituted with the Benzothiazole Moiety: Synthesis, Characterization, Antiviral and Anticancer Evaluations, and NS3/4A and USP7 Enzyme Inhibitions. PMC - NIH. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Bioactivation potential of thiophene-containing drugs. PubMed. [Link]

  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. PubMed. [Link]

  • IC50 values of selected bromophenol derivatives against five human cancer cell lines.. ResearchGate. [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. ResearchGate. [Link]

  • 2-Bromothiophene. Google Arts & Culture.
  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Structure–Activity Relationships (SARs) of α-Ketothioamides as Inhibitors of Phosphoglycerate Dehydrogenase (PHGDH). MDPI. [Link]

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Publishing. [Link]

  • Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. MDPI. [Link]

  • FDA-approved benzothiophene-based drugs. ResearchGate. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. [Link]

  • Bromo-protopine, a novel protopine derivative, alleviates tau pathology by activating chaperone-mediated autophagy for Alzheimer's disease therapy. PMC - PubMed Central. [Link]

  • Possible Control of Phenethyl Bromide as a List I Chemical. Federal Register. [Link]

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. [Link]

  • Benzothiophene analogs (class II) show regions crucial for antiviral.... ResearchGate. [Link]

  • Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. MDPI. [Link]

  • 2-Bromothiophene | C4H3BrS | CID 13851. PubChem - NIH. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. pubs.acs.org. [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. [Link]

  • Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. NYAS. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC - PubMed Central. [Link]

  • In vitro metabolic fate of a novel structural class: evidence for the formation of a reactive intermediate on a benzothiophene moiety. PubMed. [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH. [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. [Link]

  • Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. MDPI. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 1-[(5-Bromothien-2-yl)sulfonyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for 1-[(5-Bromothien-2-yl)sulfonyl]piperazine, a research chemical of interest in drug discovery and development. Due to the limited availability of exhaustive toxicological data for this specific compound, this guide synthesizes direct safety information with a logical, experience-based assessment of risks derived from its constituent chemical moieties: a brominated thiophene, a sulfonyl group, and a piperazine ring. By understanding the potential hazards of these components, researchers can implement robust safety protocols. This document outlines detailed procedures for risk assessment, personal protective equipment (PPE) selection, chemical handling, storage, emergency response, and waste disposal. The causality behind each recommendation is explained to foster a deep understanding of the required safety measures, ensuring a self-validating system of laboratory practice.

Compound Identification and Physicochemical Properties

This compound is a heterocyclic compound that integrates several functionalities, each contributing to its overall chemical and toxicological profile. A thorough understanding of its basic properties is the foundation of a comprehensive safety assessment.

PropertyValueSource
IUPAC Name 1-[(5-bromothiophen-2-yl)sulfonyl]piperazineFluorochem
CAS Number 725688-07-3Fluorochem
Molecular Formula C₈H₁₁BrN₂O₂S₂Fluorochem
Molecular Weight 311.21 g/mol Fluorochem
Purity Typically ≥95%Fluorochem
Appearance Not specified, likely a solidGeneral chemical knowledge

digraph "chemical_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000];
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

// Define nodes for atoms S1 [label="S"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; Br [label="Br"]; S2 [label="S"]; O1 [label="O"]; O2 [label="O"]; N1 [label="N"]; C5 [label="C"]; C6 [label="C"]; N2 [label="N"]; C7 [label="C"]; C8 [label="C"]; H_N [label="H"];

// Define positions S1 [pos="0,0!"]; C1 [pos="1.2,0.5!"]; C2 [pos="1.2,-0.5!"]; C3 [pos="0,-1!"]; C4 [pos="-1.2,-0.5!"]; Br [pos="-2.4,-1!"]; S2 [pos="-1.2,0.5!"]; O1 [pos="-1.5,1.5!"]; O2 [pos="-2.2,0!"]; N1 [pos="0,1.5!"]; C5 [pos="0.8,2.3!"]; C6 [pos="0.8,3.3!"]; N2 [pos="0,4.1!"]; C7 [pos="-0.8,3.3!"]; C8 [pos="-0.8,2.3!"]; H_N [pos="0,4.9!"];

// Define bonds S1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- S1; C4 -- Br; C2 -- S2; S2 -- O1 [style=double]; S2 -- O2 [style=double]; S2 -- N1; N1 -- C5; C5 -- C6; C6 -- N2; N2 -- C7; C7 -- C8; C8 -- N1; N2 -- H_N; }

Caption: Chemical structure of this compound.

Hazard Identification and Risk Assessment

A multi-faceted approach to risk assessment is necessary, combining the known hazards of the specific molecule with the potential risks inferred from its structural components.

Known Hazards of this compound

The primary source of hazard information for this compound comes from its Safety Data Sheet (SDS).[1] The Globally Harmonized System (GHS) classifications indicate the following:

Hazard StatementDescriptionGHS PictogramSignal Word
H302 Harmful if swallowedGHS07 (Exclamation Mark)Warning
H315 Causes skin irritationGHS07 (Exclamation Mark)Warning
H319 Causes serious eye irritationGHS07 (Exclamation Mark)Warning
H335 May cause respiratory irritationGHS07 (Exclamation Mark)Warning

These classifications mandate careful handling to avoid ingestion, skin and eye contact, and inhalation of dust or aerosols.

Inferred Hazards from Structural Components

To build a more complete safety profile, we must consider the hazards associated with the core chemical structures within the molecule.

  • Piperazine Moiety: Piperazine and its derivatives are known to present a range of health hazards. Piperazine itself is classified as a substance that causes severe skin burns and eye damage, and it can cause sensitization by inhalation and skin contact.[2] There are also concerns about its potential for reproductive toxicity.[2] While the sulfonyl group will modulate the basicity and reactivity of the piperazine nitrogen it is attached to, the secondary amine in the ring remains a potential site for biological activity and sensitization. The stimulant, psychoactive, or other pharmacological effects of some piperazine derivatives warrant a cautious approach, as unforeseen biological activity is always a possibility with novel compounds.[3][4][5]

  • Brominated Thiophene Moiety: Brominated aromatic compounds, as a class, require careful handling. While some are relatively inert, others can be irritants.[6][7] A significant concern with brominated organic compounds is their behavior under thermal stress. In the event of a fire or improper incineration, there is a potential for the formation of hazardous thermal decomposition products, including brominated benzenes, phenols, and potentially polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[8][9]

  • Sulfonamide Group: The sulfonamide linkage is generally stable. However, the synthesis of such compounds often involves sulfonyl chlorides, which are reactive and moisture-sensitive.[10][11] While this compound is a sulfonamide and not a sulfonyl chloride, it is important to be aware of potential residual reagents from its synthesis.

risk_assessment cluster_hazards Hazard Identification cluster_exposure Exposure Routes cluster_mitigation Risk Mitigation H_Specific Specific Compound Hazards (GHS: H302, H315, H319, H335) R_Inhalation Inhalation (Dust/Aerosol) H_Specific->R_Inhalation R_Dermal Dermal Contact H_Specific->R_Dermal R_Ingestion Ingestion H_Specific->R_Ingestion R_Ocular Ocular Contact H_Specific->R_Ocular H_Piperazine Piperazine Moiety (Sensitizer, Corrosive Potential) H_Piperazine->R_Inhalation H_Piperazine->R_Dermal H_Bromo Brominated Thiophene (Irritant, Thermal Decomposition) H_Bromo->R_Inhalation H_Bromo->R_Dermal M_Controls Engineering Controls (Fume Hood, Ventilation) R_Inhalation->M_Controls M_PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) R_Dermal->M_PPE M_Handling Safe Handling Protocols (SOPs, Training) R_Ingestion->M_Handling R_Ocular->M_PPE emergency_response Start Spill or Exposure Occurs Assess Assess Situation Is it safe to respond? Start->Assess FirstAid Provide First Aid (See Section 4.1) Start->FirstAid If Exposure Evacuate Evacuate Area Alert Supervisor & EHS Assess->Evacuate No SmallSpill Small, Controllable Spill? Assess->SmallSpill Yes Report Report Incident Evacuate->Report Cleanup Contain & Clean Up Spill (Use Spill Kit & PPE) SmallSpill->Cleanup Decon Decontaminate Area Cleanup->Decon Waste Package & Label Waste Decon->Waste Waste->Report

Caption: A decision tree for responding to spills or personnel exposure.

Waste Disposal

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination.

  • Classification: This compound should be treated as hazardous waste.

  • Containment: All waste, including excess reagent and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: Disposal must be carried out through a licensed hazardous waste disposal company. The preferred method for brominated organic compounds is high-temperature incineration with appropriate flue gas scrubbing to prevent the release of harmful decomposition products. [8][9]Do not dispose of this chemical down the drain or in regular trash. [12]Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

While this compound has defined hazards of irritation and is harmful if swallowed, a comprehensive safety protocol must also account for the potential risks associated with its piperazine and brominated thiophene components. By employing robust engineering controls, consistent use of appropriate PPE, and adherence to strict handling and emergency procedures, researchers can safely work with this compound. The causality-driven approach of this guide—linking the "why" to the "how"—empowers scientists to make informed decisions, fostering a laboratory environment where safety is both a protocol and a deeply understood practice.

References

  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. Retrieved from [Link]

  • AIDIC - The Italian Association of Chemical Engineering. (2024, October 15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

  • PubMed. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. Retrieved from [Link]

  • PubMed. (2020). Sulfonylpiperazines based on a flavone as antioxidant and cytotoxic agents. Retrieved from [Link]

  • ScienceDirect. Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Retrieved from [Link]

  • PubMed. (2024, December 16). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. Retrieved from [Link]

  • OSHA Outreach Courses. (2024, July 29). Chemical Spill Emergency? Follow These Crucial Steps. Retrieved from [Link]

  • National Institutes of Health. Preparation of sulfonamides from N-silylamines. Retrieved from [Link]

  • ResearchGate. (2024, November 8). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. Retrieved from [Link]

  • PubMed. (2020, December 1). Piperazine derivatives as dangerous abused compounds. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. Chemical Spill Procedures. Retrieved from [Link]

  • National Institutes of Health. (2022). Bromine contamination and risk management in terrestrial and aquatic ecosystems. Retrieved from [Link]

  • CIOP-PIB. Products of thermal decomposition of brominated polymer flame retardants. Retrieved from [Link]

  • National Institutes of Health. (2024). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. Retrieved from [Link]

  • American Chemical Society. Guide for Chemical Spill Response. Retrieved from [Link]

  • Australian Government Department of Health. (2019, March 8). Piperazine: Human health tier II assessment. Retrieved from [Link]

  • ACS Publications. (2024, June 14). Suppressing Organic Bromine but Promoting Bromate: Is the Ultraviolet/Ozone Process a Double-Edged Sword for the Toxicity of Wastewater to Mammalian Cells?. Retrieved from [Link]

  • Health and Safety Executive. Emergency response / spill control. Retrieved from [Link]

  • PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

  • PubMed. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Retrieved from [Link]

  • Basicmedical Key. (2021, May 9). Bromine and Bromine-Releasing Biocides. Retrieved from [Link]

  • ACS Publications. (2018, June 11). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Retrieved from [Link]

  • ResearchGate. Piperazine Derivatives as Dangerous Abused Compounds. Retrieved from [Link]

  • Wikipedia. Piperazine. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the N-arylation of Piperazine with Bromothiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Thienylpiperazines in Modern Drug Discovery

The thienylpiperazine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its prevalence stems from the unique combination of the piperazine ring, a versatile pharmacophore that can modulate solubility and engage in crucial hydrogen bonding interactions, and the thiophene moiety, a bioisostere of the phenyl ring with distinct electronic properties and metabolic profile. The synthesis of N-arylpiperazines, particularly through the coupling of piperazine with heteroaryl halides like bromothiophenes, is a cornerstone of drug development pipelines.[1] This document provides a comprehensive guide to the N-arylation of piperazine with bromothiophene derivatives, with a primary focus on the robust and widely applicable Buchwald-Hartwig amination reaction. We will also explore alternative methodologies, such as the Ullmann coupling and Nucleophilic Aromatic Substitution (SNAr), to provide a complete toolkit for the discerning researcher.

Core Concepts: A Mechanistic Overview of Palladium-Catalyzed C-N Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[2] The reaction proceeds through a catalytic cycle that is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.

The catalytic cycle can be summarized in three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (bromothiophene), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (piperazine) coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L_nPd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord + R₂NH, Base PdII_Amido L_nPd(II)(Ar)(NR_2) Amine_Coord->PdII_Amido Reduct_Elim Reductive Elimination PdII_Amido->Reduct_Elim Reduct_Elim->Pd0 Ar-NR₂ Product Thienylpiperazine Reduct_Elim->Product ArX Bromothiophene ArX->OxAdd Amine Piperazine Amine->Amine_Coord

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

This section details the protocols for the N-arylation of piperazine with bromothiophene derivatives. The Buchwald-Hartwig amination is presented as the primary method, followed by the Ullmann coupling as a viable alternative.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-arylation

This protocol is adapted from established procedures for the N-arylation of cyclic amines with aryl bromides and is optimized for the reaction of piperazine with bromothiophenes.[3][4]

Materials and Reagents:

  • Aryl Halide: 2-Bromothiophene or 3-Bromothiophene derivative

  • Amine: Piperazine (anhydrous) or Mono-Boc-piperazine

  • Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a commercially available precatalyst like RuPhos Pd G3.

  • Ligand: RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) or Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Base: Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K₃PO₄)

  • Solvent: Anhydrous toluene or dioxane

  • Inert Gas: Argon or Nitrogen

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Experimental Workflow:

Experimental_Workflow start Start setup Assemble oven-dried Schlenk flask with stir bar start->setup add_solids Add Pd precatalyst, ligand, base, and piperazine setup->add_solids inert_atm Evacuate and backfill with inert gas (3x) add_solids->inert_atm add_liquids Add anhydrous solvent and bromothiophene inert_atm->add_liquids reaction Heat to 80-110 °C and stir for 2-24 h add_liquids->reaction monitoring Monitor reaction by TLC or LC-MS reaction->monitoring workup Cool, dilute with EtOAc, and filter through Celite monitoring->workup Reaction Complete extraction Wash with water and brine, dry over Na₂SO₄ workup->extraction purification Concentrate and purify by column chromatography extraction->purification end End purification->end

Sources

Application Notes and Protocols: Antimicrobial Susceptibility Testing of 1-[(5-Bromothien-2-yl)sulfonyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 1-[(5-Bromothien-2-yl)sulfonyl]piperazine

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents.[1][2] The piperazine nucleus is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial effects.[3] Modifications to the piperazine scaffold have led to the synthesis of derivatives with significant antibacterial and antifungal properties.[3][4][5]

This document focuses on This compound , a novel compound that strategically combines three key chemical moieties:

  • Piperazine Core: A heterocyclic amine known to be a versatile scaffold in drug design, often contributing to the pharmacokinetic properties of a molecule.[3][4]

  • Sulfonamide Group: A well-established pharmacophore responsible for the antibacterial activity of sulfa drugs.[6] Sulfonamides act as competitive inhibitors of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[7][8][9][10] This disruption of folate production ultimately inhibits bacterial growth.

  • Bromothiophene Moiety: Thiophene-containing compounds are known for their diverse pharmacological activities. The inclusion of a bromine atom can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with biological targets and its overall antimicrobial potency.[11]

Given the established antimicrobial potential of its constituent parts, this compound represents a promising candidate for further investigation as a novel antimicrobial agent. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting robust antimicrobial susceptibility testing (AST) for this compound. The protocols herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and reproducible data.[12][13][14][15][16][17]

Experimental Design: A Two-Tiered Approach to Susceptibility Testing

A systematic evaluation of a novel antimicrobial agent requires a multi-faceted approach. We advocate for a two-tiered testing strategy, beginning with a primary screening method to determine the minimum inhibitory concentration (MIC), followed by a secondary method to confirm the findings and provide a broader understanding of the compound's activity.

Tier 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination This method is considered the gold standard for quantitative AST and is essential for determining the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[18]

Tier 2: Disk Diffusion for Qualitative Susceptibility and Quality Control The disk diffusion assay provides a qualitative assessment of antimicrobial activity and is a valuable tool for rapid screening and for ensuring the consistency of testing conditions.

This dual-methodology approach provides a self-validating system. Concordance between the MIC values obtained from broth microdilution and the zones of inhibition from disk diffusion strengthens the confidence in the experimental results.

Tier 1 Protocol: Broth Microdilution Assay

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant microorganisms.

Materials and Reagents
  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates, sterile

  • Bacterial and/or fungal isolates (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile saline (0.85% NaCl)

  • McFarland turbidity standards (0.5 standard)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh a precise amount of this compound and dissolve it in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). The use of DMSO is necessary for dissolving many organic compounds; however, the final concentration in the assay should not exceed 1% to avoid solvent-induced toxicity to the microorganisms.

  • Preparation of Working Solutions:

    • Perform a serial two-fold dilution of the stock solution in CAMHB to create a range of working concentrations. This will be used to create the final concentrations in the 96-well plate.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Preparation and Inoculation:

    • In a 96-well plate, add 50 µL of CAMHB to all wells.

    • Add 50 µL of the appropriate working solution of this compound to the first well of each row and perform a serial dilution across the plate, creating a range of final test concentrations.

    • The final volume in each well before inoculation should be 100 µL.

    • Add 10 µL of the prepared inoculum to each well.

    • Controls:

      • Growth Control: A well containing only CAMHB and the inoculum (no test compound).

      • Sterility Control: A well containing only CAMHB (no inoculum or test compound).

      • Positive Control: A row of wells with a known antibiotic, serially diluted, to confirm the susceptibility of the test organisms.

      • Solvent Control: A well containing CAMHB, the inoculum, and the highest concentration of DMSO used in the assay.

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 18-24 hours for most bacteria. Fungal species may require longer incubation times.

  • MIC Determination:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Tier 2 Protocol: Disk Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of this compound.

Materials and Reagents
  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial and/or fungal isolates

  • Sterile saline (0.85% NaCl)

  • McFarland turbidity standards (0.5 standard)

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Calipers for measuring zone diameters

Step-by-Step Methodology
  • Preparation of Compound-Impregnated Disks:

    • Prepare a solution of this compound in a suitable volatile solvent (e.g., ethanol or methanol) at a known concentration.

    • Apply a precise volume of this solution to sterile filter paper disks and allow the solvent to evaporate completely. The amount of compound per disk should be standardized.

  • Inoculum Preparation:

    • Prepare a standardized inoculum as described in the broth microdilution protocol (Step 3).

  • Plate Inoculation:

    • Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Disk Application:

    • Aseptically place the prepared disks containing this compound onto the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar surface.

    • Also, apply a positive control disk (a commercially available antibiotic disk) and a blank disk (with solvent only) as controls.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

Data Presentation and Interpretation

Quantitative Data Summary

All quantitative data should be summarized in a clear and structured table for easy comparison.

Test MicroorganismGram StainThis compound MIC (µg/mL)Positive Control (Antibiotic)Positive Control MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive[Insert Data]Ciprofloxacin[Insert Data]
Escherichia coli ATCC 25922Gram-negative[Insert Data]Ciprofloxacin[Insert Data]
Pseudomonas aeruginosa ATCC 27853Gram-negative[Insert Data]Ciprofloxacin[Insert Data]
Candida albicans ATCC 90028N/A (Fungus)[Insert Data]Fluconazole[Insert Data]
Qualitative Data Summary

Disk diffusion results should also be tabulated.

Test MicroorganismThis compound Zone of Inhibition (mm)Positive Control (Antibiotic)Positive Control Zone of Inhibition (mm)
Staphylococcus aureus ATCC 29213[Insert Data]Ciprofloxacin[Insert Data]
Escherichia coli ATCC 25922[Insert Data]Ciprofloxacin[Insert Data]
Pseudomonas aeruginosa ATCC 27853[Insert Data]Ciprofloxacin[Insert Data]
Candida albicans ATCC 90028[Insert Data]Fluconazole[Insert Data]

Visualization of Experimental Workflows

Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Stock_Solution Prepare Compound Stock Solution Working_Solutions Create Serial Dilutions in CAMHB Stock_Solution->Working_Solutions Plate_Setup Dispense Compound Dilutions into 96-Well Plate Working_Solutions->Plate_Setup Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Microorganism Inoculum_Prep->Inoculation Plate_Setup->Inoculation Incubate Incubate Plate (35°C, 18-24h) Inoculation->Incubate Read_MIC Visually Determine MIC Incubate->Read_MIC

Caption: Workflow for Broth Microdilution Assay.

Disk Diffusion Workflow

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Disk_Prep Prepare Compound- Impregnated Disks Disk_Application Apply Disks to Agar Surface Disk_Prep->Disk_Application Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Plate_Inoculation Inoculate MHA Plate for Confluent Growth Inoculum_Prep->Plate_Inoculation Plate_Inoculation->Disk_Application Incubate Incubate Plate (35°C, 18-24h) Disk_Application->Incubate Read_Zones Measure Zones of Inhibition Incubate->Read_Zones

Caption: Workflow for Disk Diffusion Assay.

Trustworthiness and Self-Validation

The integrity of these protocols is maintained through a system of rigorous controls and adherence to established standards.

  • Positive and Negative Controls: The inclusion of positive controls (known effective antibiotics) and negative controls (growth, sterility, and solvent) in every assay is mandatory. These controls validate the experimental conditions, the viability of the microorganisms, and rule out any confounding effects of the solvent.

  • Reference Strains: The use of ATCC (American Type Culture Collection) reference strains ensures the reproducibility of the results across different laboratories.

  • Adherence to CLSI/EUCAST Guidelines: The methodologies described are based on the principles outlined by CLSI and EUCAST, the leading authorities in antimicrobial susceptibility testing.[12][13][14][15][16][17] This ensures that the data generated is comparable to that of other antimicrobial agents.

  • Cross-Validation of Methods: Comparing the results from the broth microdilution and disk diffusion assays provides an internal check on the validity of the findings. A compound with a low MIC should produce a correspondingly large zone of inhibition.

Conclusion and Future Directions

These application notes provide a robust framework for the initial antimicrobial susceptibility testing of this compound. The data generated from these protocols will provide a critical foundation for understanding the compound's spectrum of activity and its potential as a novel antimicrobial agent. Promising results from these in vitro studies would warrant further investigation into its mechanism of action, toxicity, and in vivo efficacy. The systematic approach outlined here, grounded in established scientific principles and authoritative guidelines, will ensure the generation of high-quality, reliable data to guide future drug development efforts.

References

  • Patel, P. R., Hirak, J., Ujash, S., Bhagirath, P., & Mayank, B. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36-39. [Link]

  • Hassan, E. A., Osman, A. Z., Moustafa, T. M., Al-Anazi, N. A., El-Shishtawy, S. K., & El-Azzouny, M. A. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(12), 3702. [Link]

  • Gevorgyan, A., Hovakimyan, A., Melikyan, G., Aroyan, A., Stepanyan, G., Geronikaki, A., & Petrou, A. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(11), e2000208. [Link]

  • Khan, Z. A., Siddiqui, M. F., & Park, S. (2019). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. International Journal of Molecular Sciences, 20(18), 4554. [Link]

  • Noolvi, M. N., Patel, H. M., & Bhardwaj, V. (2011). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences and Research, 2(7), 1641-1657. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Hatnapure, G. D., Keche, A. P., Rodge, A. H., Birajdar, S. S., Tale, R. H., & Kamble, V. M. (2012). Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. Bioorganic & Medicinal Chemistry Letters, 22(20), 6385–6390. [Link]

  • Das, S., & Kumar, P. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 38(11), 3227-3240. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2026). Clinical Breakpoint Tables. EUCAST. [Link]

  • GoodRx. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]

  • Kumar, V., Kumar, S., & Singh, J. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences, 12(11), 4917-4933. [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. [Link]

  • MDPI. (2022). Production and Biomedical Applications of Bioactive Compounds. [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. [Link]

  • ResearchGate. (2025). Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. [Link]

  • EUCAST. (n.d.). EUCAST -standardising antimicrobial susceptibility testing in Europe. [Link]

  • MDPI. (2020). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. CLSI. [Link]

  • MDPI. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. [Link]

  • CHAIN. (2016). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides - Infectious Diseases. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • ResearchGate. (2023). Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone– Piperazine Derivatives as Anti-Microbial Agents. [Link]

  • Functional Foods in Health and Disease. (2021). Bioactive compounds in functional food and their role as therapeutics. [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Pharmacy 180. (n.d.). Sulfonamides. [Link]

  • ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Hindawi. (2020). Bioactive Compounds of Food: Their Role in the Prevention and Treatment of Diseases. [Link]

  • ResearchGate. (2023). Bioactive Compounds from Kalanchoe Genus Potentially Useful for the Development of New Drugs. [Link]

Sources

Application Note & Protocol: Quantification of 1-[(5-Bromothien-2-yl)sulfonyl]piperazine in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the development and validation of a robust analytical method for the quantification of 1-[(5-Bromothien-2-yl)sulfonyl]piperazine in biological matrices, primarily human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and drug metabolism studies. The methodology is centered around the highly sensitive and selective technique of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for bioanalytical quantification.[1][2] This guide will detail a proposed sample preparation procedure, optimized chromatographic conditions, and mass spectrometric parameters. Furthermore, it will outline the necessary steps for method validation in accordance with regulatory guidelines to ensure data integrity and reliability.

Introduction: The Rationale for a Validated Bioanalytical Method

This compound is a molecule of interest in pharmaceutical development, belonging to the class of thienopyridine derivatives.[3][4] Accurate measurement of its concentration in biological fluids is paramount for characterizing its absorption, distribution, metabolism, and excretion (ADME) profile.[1] A validated bioanalytical method provides the foundation for making critical decisions in drug development, from preclinical to clinical phases.

The core challenge in bioanalysis lies in accurately quantifying a target analyte within a complex biological matrix, which contains numerous endogenous components that can interfere with the analysis.[5][6] Therefore, a method that is not only sensitive but also highly selective and reproducible is essential. This application note addresses this challenge by proposing a comprehensive LC-MS/MS methodology.

Principle of the Method: LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the cornerstone of modern quantitative bioanalysis.[1][7] This technique combines the separation power of liquid chromatography with the specificity and sensitivity of mass spectrometry.

  • Liquid Chromatography (LC): The LC system separates the analyte of interest from other components in the sample extract based on their physicochemical properties (e.g., polarity, size).

  • Mass Spectrometry (MS/MS): The mass spectrometer performs a two-stage mass analysis. In the first stage, it selectively isolates the protonated or deprotonated molecule of the analyte (the precursor ion). These selected ions are then fragmented, and a specific fragment ion (the product ion) is monitored in the second stage. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

Below is a conceptual workflow of the analytical process.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing SampleCollection Biological Sample (e.g., Plasma) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Protein Precipitation or SPE InternalStandard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC System Evaporation->Injection Prepared Sample Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Raw Data Reporting Reporting of Concentrations Quantification->Reporting

Figure 1: General workflow for the quantification of this compound.

Detailed Protocols

Materials and Reagents
  • Reference Standards: this compound (purity >98%) and a suitable stable isotope-labeled internal standard (SIL-IS), if available. If a SIL-IS is not available, a structurally similar compound can be used as an analog internal standard.

  • Solvents: Acetonitrile and Methanol (LC-MS grade), Formic Acid (reagent grade), and Ultrapure Water.

  • Biological Matrix: Drug-free human plasma (with appropriate anticoagulant, e.g., K2EDTA).

  • Sample Preparation Supplies: Polypropylene microtubes, 96-well plates, and appropriate solid-phase extraction (SPE) cartridges or protein precipitation plates.

Sample Preparation: The Key to Clean Analysis

The choice of sample preparation technique is critical to minimize matrix effects, where co-eluting endogenous components suppress or enhance the analyte's ionization.[5][6][8] For this compound, a polar molecule, two primary methods are recommended: Protein Precipitation (PPT) for its simplicity and speed, and Solid-Phase Extraction (SPE) for superior sample cleanup.

Protocol 3.2.1: Protein Precipitation (PPT)

PPT is a rapid and cost-effective method for removing the bulk of proteins from the sample.[9][10]

  • Aliquot Sample: Pipette 100 µL of plasma sample into a polypropylene microtube.

  • Add Internal Standard: Spike with 10 µL of the internal standard working solution.

  • Precipitate Proteins: Add 300 µL of cold acetonitrile containing 0.1% formic acid. The organic solvent disrupts the hydration layer of proteins, causing them to precipitate.[9]

  • Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Inject: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 3.2.2: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup by utilizing specific interactions between the analyte and a solid sorbent.[11][12]

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the plasma sample (pre-treated by dilution with an acidic solution) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of an acidic aqueous solution to remove interferences, followed by 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.

Sample_Preparation_Comparison cluster_PPT Protein Precipitation (PPT) cluster_SPE Solid-Phase Extraction (SPE) Start Plasma Sample PPT_Add_Solvent Add Acetonitrile Start->PPT_Add_Solvent SPE_Condition Condition Cartridge Start->SPE_Condition PPT_Vortex Vortex PPT_Add_Solvent->PPT_Vortex PPT_Centrifuge Centrifuge PPT_Vortex->PPT_Centrifuge PPT_Supernatant Collect Supernatant PPT_Centrifuge->PPT_Supernatant End Sample for LC-MS/MS PPT_Supernatant->End Faster, Less Clean SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute SPE_Elute->End Slower, Cleaner

Figure 2: Comparison of Protein Precipitation and Solid-Phase Extraction workflows.

LC-MS/MS Instrumental Conditions

The following are proposed starting conditions and should be optimized for the specific instrumentation used.

Table 1: Proposed LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the analyte for positive ion mode detection.
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape.
GradientStart at 5% B, ramp to 95% B over 3 min, hold for 1 min, re-equilibrateA gradient elution is necessary to separate the analyte from early-eluting matrix components.
Flow Rate0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume5 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), PositiveThe piperazine moiety is basic and readily protonated.
MRM TransitionsAnalyte: [M+H]+ → Product ionIS: [M+H]+ → Product ionTo be determined by direct infusion of the reference standards. The sulfonyl and piperazine groups are likely fragmentation points.
Dwell Time100 ms
Collision EnergyTo be optimized for each transition
Source Temp500°C

Method Validation: Ensuring Trustworthy Data

A bioanalytical method must be validated to demonstrate its reliability for its intended purpose.[13][14] The validation should be performed according to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[15][16]

Table 2: Key Bioanalytical Method Validation Parameters

ParameterAcceptance Criteria (Typical)Purpose
Selectivity No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank matrix.To ensure the method can differentiate the analyte from other components in the sample.[13]
Calibration Curve A minimum of six non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).To establish the relationship between analyte concentration and instrument response.
Accuracy & Precision At least three concentrations (low, mid, high QC). Within-run and between-run precision (%CV) ≤15%. Accuracy (%RE) within ±15%.To demonstrate the closeness of measured values to the true value and the reproducibility of the method.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20%).To define the lowest concentration that can be reliably quantified.
Recovery Consistent and reproducible across the concentration range.To determine the efficiency of the extraction process.
Matrix Effect Assessed using at least six different sources of blank matrix. The CV of the IS-normalized matrix factor should be ≤15%.To evaluate the impact of the biological matrix on the ionization of the analyte.[5]
Stability Analyte should be stable under various conditions: bench-top, freeze-thaw cycles, and long-term storage.To ensure the integrity of the samples from collection to analysis.

Data Interpretation and Reporting

The concentration of this compound in unknown samples is determined by interpolating the analyte-to-internal standard peak area ratio from the calibration curve. The curve is typically generated using a weighted (e.g., 1/x²) linear regression. All quality control (QC) samples must meet the pre-defined acceptance criteria for the analytical run to be considered valid.

Conclusion

This application note provides a detailed framework for the development and validation of a selective and sensitive LC-MS/MS method for the quantification of this compound in biological samples. The outlined protocols for sample preparation, chromatography, and mass spectrometry, coupled with a rigorous validation plan, will ensure the generation of high-quality data to support drug development programs. Adherence to these principles of scientific integrity and regulatory compliance is essential for the successful application of this method.

References

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Farid, N. A., et al. (2010). Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. Drug Metabolism and Disposition, 38(10), 1685-1703. Retrieved from [Link]

  • Longdom Publishing. (n.d.). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved from [Link]

  • Li, W., et al. (2018). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 10(14), 1095-1111. Retrieved from [Link]

  • Li, W., et al. (2019). Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. Biomedical Chromatography, 33(10), e4603. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolism and Disposition of the Thienopyridine Antiplatelet Drugs Ticlopidine, Clopidogrel, and Prasugrel in Humans. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]

  • Joerger, M., et al. (2020). An Easily Expandable Multi-Drug LC-MS Assay for the Simultaneous Quantification of 57 Oral Antitumor Drugs in Human Plasma. Cancers, 12(9), 2496. Retrieved from [Link]

  • Ingle, R. G., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. TrAC Trends in Analytical Chemistry, 148, 116538. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • Al-Majidi, S. M., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 1-17. Retrieved from [Link]

  • KCAS Bioanalytical & Biomarker Services. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Ong, B. S. (2004). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Annals of the Academy of Medicine, Singapore, 33(2), 208-214. Retrieved from [Link]

  • American Laboratory. (2015). A Simplified Approach to Bioanalytical Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • MDPI. (n.d.). Simultaneous Quantification of Multiple Analytes in Rat Plasma by UHPLC–MS/MS Following Oral Administration of Gastrodiae Rhizoma Extract for Pharmacokinetic Evaluation. Retrieved from [Link]

  • MDPI. (n.d.). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Retrieved from [Link]

  • Taylor, A. E., et al. (2023). Liquid chromatography–tandem mass spectrometry for clinical diagnostics. Nature Reviews Methods Primers, 3(1), 1-20. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. Retrieved from [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. Retrieved from [Link]

  • Gielsdorf, W., et al. (1983). Quantitative analysis of 1-(2-pyrimidinyl)piperazine in plasma by capillary gas chromatography-mass spectrometry. Journal of Clinical Chemistry and Clinical Biochemistry, 21(11), 725-729. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]

  • Patrono, C., et al. (2006). Pharmacology of thienopyridines: rationale for dual pathway inhibition. European Heart Journal Supplements, 8(suppl_G), G23-G29. Retrieved from [Link]

  • University of Louisville. (2023). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • MDPI. (n.d.). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 1 Sample preparation for the analysis of drugs in biological fluids. Retrieved from [Link]

  • Breet, Y. A., et al. (2012). Metabolic differences of current thienopyridine antiplatelet agents. Expert Opinion on Drug Metabolism & Toxicology, 8(1), 19-29. Retrieved from [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • Souverain, S., et al. (2004). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 22(1), 48-56. Retrieved from [Link]

  • MDPI. (n.d.). Magnetic Solid-Phase Extraction Based on Poly 4-Vinyl Pyridine for HPLC-FLD Analysis of Naproxen in Urine Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of liquid chromatography tandem mass spectrometry for the simultaneous quantification of multiple non-opioid drugs in human plasma. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 1-[(5-Bromothien-2-yl)sulfonyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of 1-[(5-Bromothien-2-yl)sulfonyl]piperazine. This compound is a key intermediate in the synthesis of various pharmaceutically active molecules, and its purity is critical for the quality of the final product. The developed reversed-phase HPLC method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical industry.

Introduction

This compound is a heterocyclic compound incorporating a bromothiophene, a sulfonamide, and a piperazine moiety. Piperazine and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic activities, including antipsychotic, and anthelmintic agents.[1][2] The bromothiophene group is also a common pharmacophore. Given the importance of this compound as a synthetic building block, a reliable and efficient analytical method for its quantification and purity assessment is essential.

High-performance liquid chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[3] While some simple piperazine compounds lack a strong chromophore and require derivatization for UV detection[4][5], the subject analyte, with its aromatic bromothienylsulfonyl group, is expected to exhibit significant UV absorbance, allowing for direct quantification. This application note describes the development and validation of a straightforward and reliable HPLC-UV method for this compound.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
IUPAC Name 1-(5-bromothiophen-2-yl)sulfonylpiperazine[6]
Molecular Formula C₈H₁₁BrN₂O₂S₂[6][7]
Molecular Weight 309.94 g/mol [7]
CAS Number 725688-07-3[6]

HPLC Method Development and Rationale

The primary objective was to develop a simple, isocratic reversed-phase HPLC method for the routine analysis of this compound.

Stationary Phase Selection

A C18 (octadecylsilyl) stationary phase was selected due to its wide applicability and proven effectiveness in retaining and separating a broad range of non-polar to moderately polar compounds.[1] The hydrophobic nature of the C18 chains provides excellent interaction with the non-polar bromothiophene and piperazine rings of the analyte.

Mobile Phase Optimization

An isocratic mobile phase consisting of acetonitrile and water was chosen for its simplicity, low UV cutoff, and compatibility with UV detection. Acetonitrile was selected as the organic modifier due to its ability to provide good peak shape for many pharmaceutical compounds.[8] The ratio of acetonitrile to water was optimized to achieve a reasonable retention time and good peak symmetry.

Detection Wavelength

The bromothiophene moiety is the primary chromophore in the molecule. Thiophene and its derivatives are known to absorb UV radiation.[9] An analysis of the UV spectrum of similar compounds suggests that a detection wavelength in the range of 230-280 nm would provide adequate sensitivity. For this method, a wavelength of 254 nm was chosen as a common and effective wavelength for aromatic compounds.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Methanol (HPLC grade)

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used. A C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size) was employed for the separation.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes
Sample Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol.

  • Further dilute 10 mL of this stock solution to 100 mL with the mobile phase to obtain a final concentration of 100 µg/mL.

Sample Solution (100 µg/mL):

  • Accurately weigh an appropriate amount of the sample containing approximately 10 mg of this compound.

  • Follow the same dilution procedure as for the standard solution.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, accuracy, and precision.

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This was evaluated by injecting a blank (mobile phase), a placebo (if applicable), and the standard solution. The chromatograms were examined for any interfering peaks at the retention time of the analyte.

  • Linearity: The linearity of the method was evaluated by analyzing five concentrations of the reference standard ranging from 20 to 120 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

  • Accuracy: The accuracy of the method was determined by the recovery of known amounts of the analyte spiked into a sample matrix. The recovery was calculated at three concentration levels (80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability (Intra-day precision): Assessed by six replicate injections of the 100 µg/mL standard solution on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst. The relative standard deviation (RSD) of the peak areas was calculated.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Standard & Sample dissolve Dissolve in Methanol weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (Sample) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

This application note details a simple, rapid, and reliable HPLC-UV method for the quantitative determination of this compound. The method is suitable for routine quality control and purity assessment in pharmaceutical development and manufacturing. The straightforward isocratic mobile phase and common C18 stationary phase make this method easily transferable to other laboratories.

References

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Wikipedia. Piperazine. [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]

  • PubChem. 1-(Benzo[b]thiophen-4-yl)piperazine. [Link]

  • SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. [Link]

  • DiVA portal. Method development for the determination of thiols using HPLC with fluorescence detection. [Link]

  • MDPI. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. [Link]

  • PubChem. 1-[(5-bromo-2-thienyl)sulfonyl]piperazine. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Bromide ion. [Link]

  • Shimadzu. Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030. [Link]

  • Semantic Scholar. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[(5-Bromothien-2-yl)sulfonyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-[(5-Bromothien-2-yl)sulfonyl]piperazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your yield. My insights are drawn from established chemical principles and practical experience in synthetic organic chemistry.

I. Reaction Overview and Key Challenges

The synthesis of this compound involves the nucleophilic substitution of the chloride on 5-bromothiophene-2-sulfonyl chloride by one of the nitrogen atoms of piperazine. While seemingly straightforward, achieving a high yield requires careful control of stoichiometry, reaction conditions, and purification methods. The primary challenges include preventing the formation of the bis-sulfonated byproduct and managing the reactivity of the starting materials.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common side product in this reaction, and how can I minimize its formation?

A1: The most prevalent side product is the 1,4-bis[(5-bromothien-2-yl)sulfonyl]piperazine. This occurs when both nitrogen atoms of the piperazine ring react with the sulfonyl chloride.

To minimize this, you have two primary strategies:

  • Using a large excess of piperazine: Employing a significant excess of piperazine (at least 4-5 equivalents) shifts the reaction equilibrium towards the mono-sulfonated product due to the higher statistical probability of the sulfonyl chloride encountering an unreacted piperazine molecule.[1]

  • Using a mono-protected piperazine: The recommended approach for higher yields and easier purification is to use a mono-protected piperazine, such as 1-Boc-piperazine. The tert-butyloxycarbonyl (Boc) group protects one of the nitrogen atoms, ensuring that the sulfonylation can only occur at the free secondary amine. The Boc group can then be removed in a subsequent step.[2]

Q2: What are the optimal reaction conditions (solvent, base, temperature)?

A2: The optimal conditions can vary, but a good starting point is to use a non-protic solvent like dichloromethane (DCM) or chloroform at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction. A tertiary amine base, such as triethylamine or pyridine, should be added to neutralize the hydrochloric acid (HCl) that is generated during the reaction. The reaction can then be allowed to warm to room temperature and stirred until completion.

Q3: My yield is consistently low. What are the likely causes?

A3: Low yields can stem from several factors:

  • Formation of the bis-sulfonated byproduct: As discussed in Q1, this is a major cause of reduced yield for the desired mono-sulfonated product.

  • Hydrolysis of the sulfonyl chloride: 5-Bromothiophene-2-sulfonyl chloride is highly reactive and sensitive to moisture.[3][4] Any water present in the solvent, piperazine, or glassware can hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the piperazine. Ensure all reagents and equipment are thoroughly dried before use.

  • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Product loss during workup and purification: The product may be partially lost during aqueous extraction if the pH is not carefully controlled. Additionally, suboptimal purification techniques can lead to significant product loss.

Q4: How should I handle and store 5-bromothiophene-2-sulfonyl chloride?

A4: 5-Bromothiophene-2-sulfonyl chloride is a corrosive and moisture-sensitive compound.[4] It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent decomposition.[3]

III. Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Multiple spots on TLC, including a less polar spot than the product. Formation of the 1,4-bis-sulfonated byproduct.Use a larger excess of piperazine (at least 4-5 eq.) or switch to 1-Boc-piperazine.
Reaction stalls and does not go to completion. Insufficient base to neutralize the generated HCl, forming the unreactive piperazine hydrochloride salt.Add an additional equivalent of the tertiary amine base. Ensure the base is dry and of high purity.
Low reactivity of the starting materials.Allow the reaction to stir for a longer period or gently heat the reaction mixture (e.g., to 40 °C) after the initial addition at low temperature.
A significant amount of a polar, water-soluble byproduct is formed. Hydrolysis of the 5-bromothiophene-2-sulfonyl chloride.Use anhydrous solvents and reagents. Dry all glassware in an oven before use. Perform the reaction under an inert atmosphere.
Difficulty in purifying the final product. The product and starting material have similar polarities.If using excess piperazine, remove it by washing the organic layer with water or dilute acid. The product can then be purified by column chromatography.
The product is a basic compound.Consider purification via salt formation. Dissolve the crude product in an appropriate solvent and add an acid (e.g., HCl in ether) to precipitate the hydrochloride salt. The salt can then be recrystallized and, if needed, the free base can be regenerated by treatment with a base.[5]
Low yield after N-Boc deprotection. Harsh deprotection conditions leading to product degradation.Use milder acidic conditions for Boc deprotection. For example, 4M HCl in dioxane or a solution of trifluoroacetic acid (TFA) in DCM at room temperature.[6][7] Monitor the deprotection carefully by TLC to avoid prolonged exposure to the acid.

IV. Experimental Protocols

Protocol 1: Synthesis using 1-Boc-Piperazine

This is the recommended route for achieving a high yield and simplifying purification.

Synthesis_using_1_Boc_Piperazine reagents 5-Bromothiophene-2-sulfonyl chloride + 1-Boc-piperazine conditions DCM, Triethylamine 0 °C to RT reagents->conditions Step 1: Sulfonylation intermediate 1-Boc-4-[(5-bromothien-2-yl)sulfonyl]piperazine conditions->intermediate deprotection 4M HCl in Dioxane or TFA in DCM, RT intermediate->deprotection Step 2: Deprotection product This compound deprotection->product

Caption: Workflow for the synthesis of this compound using 1-Boc-piperazine.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-Boc-piperazine (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of 5-bromothiophene-2-sulfonyl chloride (1.0 eq.) in anhydrous DCM dropwise.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the sulfonyl chloride.

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-Boc-4-[(5-bromothien-2-yl)sulfonyl]piperazine.

  • Purification of Intermediate (if necessary): The crude intermediate can be purified by flash column chromatography on silica gel.

  • Deprotection: Dissolve the Boc-protected intermediate in a solution of 4M HCl in dioxane or 20% trifluoroacetic acid in DCM. Stir at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Final Isolation: Once the deprotection is complete, remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the product. To obtain the free base, dissolve the salt in water, basify with a suitable base (e.g., 1M NaOH) to pH > 10, and extract with an organic solvent like DCM or ethyl acetate. Dry the combined organic extracts and evaporate the solvent to yield the final product.

Protocol 2: Synthesis using excess Piperazine

This route is more direct but can be lower yielding and require more rigorous purification.

Synthesis_using_excess_Piperazine reagents 5-Bromothiophene-2-sulfonyl chloride + Piperazine (5 eq.) conditions DCM 0 °C to RT reagents->conditions Reaction product This compound + Bis-sulfonated byproduct conditions->product purification Aqueous wash to remove excess piperazine Column Chromatography product->purification Purification final_product Purified Product purification->final_product

Caption: Workflow for the synthesis using an excess of piperazine, highlighting the purification challenges.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of piperazine (5.0 eq.) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a solution of 5-bromothiophene-2-sulfonyl chloride (1.0 eq.) in anhydrous DCM dropwise.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours.

  • Workup: Wash the reaction mixture with water to remove the excess piperazine and piperazine hydrochloride salt. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product will likely contain the desired mono-sulfonated product and the bis-sulfonated byproduct. These can be separated by flash column chromatography on silica gel.

V. Data Interpretation

  • ¹H NMR:

    • Two doublets in the aromatic region (around 7.0-7.5 ppm) corresponding to the two protons on the thiophene ring.

    • Two multiplets (or broad singlets) in the upfield region (around 2.8-3.2 ppm) corresponding to the four protons on the piperazine ring adjacent to the sulfonyl group and the four protons adjacent to the NH group.

    • A broad singlet for the NH proton of the piperazine ring (the chemical shift of this peak can vary and it may exchange with D₂O).

  • ¹³C NMR:

    • Four signals in the aromatic region for the carbons of the bromothiophene ring.

    • Two signals in the aliphatic region for the carbons of the piperazine ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₈H₁₁BrN₂O₂S₂), with the characteristic isotopic pattern for a compound containing one bromine atom.

VI. References

  • Di Tommaso, M., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(13), 3033. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 12(45), 29553-29568. [Link]

  • Gümüş, F., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Zeitschrift für Naturforschung C, 80(5-6), 115-127. [Link]

  • Khan, K. M., et al. (2014). A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. Journal of the Chemical Society of Pakistan, 36(5), 896-906. [Link]

  • PubChem. 5-Bromothiophene-2-sulfonyl chloride. [Link]

  • Georganics. 5-Bromothiophene-2-sulfonyl chloride - High purity. [Link]

  • Robertson, R. E., & Laughton, P. M. (1956). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 34(11), 1463-1469. [Link]

  • S. N. Meyyanathan, et al. (2013). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmaceutical Sciences and Research, 4(9), 3535-3540. [Link]

  • Johnson, C. A. (1959). U.S. Patent No. 2,919,275. Washington, DC: U.S. Patent and Trademark Office.

  • Di Tommaso, M., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]

  • Bhatt, A., et al. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Medicinal Chemistry, 6(4), 257-263. [Link]

  • King, J. F., & Lee, T. W. S. (1970). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 92(18), 5489-5495. [Link]

  • Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 47-53. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • Muralikrishna, S., et al. (2017). Synthesis and screening of some novel 1-((5-phenyl-1,3,4- oxadiazol-2-yl)methyl). Biomedical Journal of Scientific & Technical Research, 1(7). [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • Goddu, R. C., & Wotiz, J. H. (1959). U.S. Patent No. 3,481,933. Washington, DC: U.S. Patent and Trademark Office.

  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9209-9213. [Link]

  • Cottet, F., & Schlosser, M. (2001). French Patent No. FR2795723A1.

  • Nirogi, R., et al. (2017). Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT 6 ) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 60(5), 1843-1859. [Link]

  • Wang, K., & Yu, S. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 84(5), 2878-2884. [Link]

  • Kim, H., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1579. [Link]

  • Sachde, D., et al. (2017). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. [Link]

  • Zhang, Q., et al. (2018). Synthesis of Secondary and Tertiary Sulfonamides. Asian Journal of Organic Chemistry, 7(8), 1529-1533. [Link]

  • Kumar, A., & Kumar, S. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32903-32924. [Link]

  • Tu, Y., et al. (2019). Structure elucidation and complete assignment of 1H and 13C NMR data of Piperine. Natural Product Communications, 14(7). [Link]

  • Wikipedia. Piperazine. [Link]

  • King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(19), 2477-2483. [Link]

  • Boukattaya, F., et al. (2016). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Tunisian Chemical Society, 18, 108-114. [Link]

  • ResearchGate. How to extract/isolate piperazine from water without distillation?. [Link]

  • Kim, H., et al. (2016). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 21(11), 1579. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Kice, J. L., & Kasperek, G. J. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. [Link]

  • Wang, Y., et al. (2022). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. Chemistry – An Asian Journal, 17(13), e202200373. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-[(5-Bromothien-2-yl)sulfonyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 1-[(5-Bromothien-2-yl)sulfonyl]piperazine. This guide is designed for researchers, chemists, and process development professionals. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful, scalable, and reproducible synthesis. Our approach is rooted in mechanistic understanding and practical, field-tested experience.

I. Overview of the Synthetic Strategy

The synthesis of this compound is a two-step process. The first step involves the preparation of the key electrophile, 5-bromothiophene-2-sulfonyl chloride, from 2-bromothiophene. The second step is the nucleophilic substitution reaction of this sulfonyl chloride with piperazine to form the final product. While seemingly straightforward, scaling up this synthesis presents challenges related to reaction control, byproduct formation, and purification. This guide will address these challenges systematically.

Synthesis_Pathway cluster_step1 Step 1: Sulfonyl Chloride Formation cluster_step2 Step 2: Sulfonamide Formation A 2-Bromothiophene B 5-Bromothiophene-2-sulfonyl chloride A->B  Chlorosulfonic acid (ClSO3H)   D This compound B->D  Nucleophilic Substitution   C Piperazine C->D Troubleshooting_DiSubstitution Start Low yield of mono-substituted product due to di-substitution Q1 Is an excess of piperazine being used? Start->Q1 A1_Yes Yes (5-10 eq.) Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the sulfonyl chloride added slowly at low temperature? A1_Yes->Q2 Sol_1 Increase piperazine to 5-10 equivalents. A1_No->Sol_1 Sol_1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is an external base (e.g., TEA) or biphasic system being used? A2_Yes->Q3 Sol_2 Implement slow, controlled addition at 0-5 °C. A2_No->Sol_2 Sol_2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Di-substitution minimized. A3_Yes->End Sol_3 Add triethylamine or use a Schotten-Baumann setup. A3_No->Sol_3 Sol_3->End

Caption: Decision workflow for troubleshooting di-substitution.

IV. Detailed Experimental Protocols

Protocol 1: Preparation of 5-Bromothiophene-2-sulfonyl chloride

Materials:

  • 2-Bromothiophene

  • Chlorosulfonic acid

  • Dichloromethane (DCM)

  • Crushed ice

  • Sodium sulfate (anhydrous)

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-bromothiophene (1.0 eq) dissolved in dichloromethane (5-10 volumes).

  • Cool the mixture to -10 °C using an ice-salt bath.

  • Slowly add chlorosulfonic acid (4.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 3 volumes).

  • Combine the organic layers, wash with cold brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 5-bromothiophene-2-sulfonyl chloride as an oil or low-melting solid, which should be used immediately.

Protocol 2: Preparation of this compound

Materials:

  • Piperazine (anhydrous)

  • 5-Bromothiophene-2-sulfonyl chloride

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (TEA)

  • Hydrochloric acid (e.g., 2M)

  • Sodium hydroxide (e.g., 2M)

  • Ethyl acetate or Dichloromethane

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add piperazine (5.0 eq) and triethylamine (1.2 eq) to anhydrous THF (10-15 volumes).

  • Cool the mixture to 0 °C using an ice bath.

  • Dissolve the crude 5-bromothiophene-2-sulfonyl chloride (1.0 eq) in anhydrous THF (3-5 volumes) and add it to the dropping funnel.

  • Add the sulfonyl chloride solution dropwise to the piperazine mixture over 1-2 hours, maintaining the internal temperature below 5 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the sulfonyl chloride.

  • Filter the reaction mixture to remove triethylamine hydrochloride and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and water.

  • Separate the layers. Wash the organic layer with water and brine.

  • Extract the product from the organic layer into 2M HCl.

  • Wash the acidic aqueous layer with ethyl acetate to remove any remaining non-basic impurities.

  • Adjust the pH of the aqueous layer to ~10 with 2M NaOH.

  • Extract the product into ethyl acetate or dichloromethane (3 x 5 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by crystallization or column chromatography.

V. References

  • Di Donato, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(17), 6280. [Link]

  • Hirsch, R., et al. (2023). Different Strategies for the Microfluidic Purification of Antibiotics from Food: A Comparative Study. Biosensors, 13(3), 349. [Link]

  • ResearchGate. (2024). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide (3a–k). [Link]

  • Royal Society of Chemistry. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. [Link]

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 1-[(5-Bromothien-2-yl)sulfonyl]piperazine Derivatives as 5-HT7 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the serotonin 7 (5-HT7) receptor has emerged as a compelling target for the therapeutic intervention of central nervous system (CNS) disorders, including depression, anxiety, and cognitive deficits.[1][2] The development of potent and selective 5-HT7 receptor antagonists is a key focus of modern medicinal chemistry. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of compounds: 1-[(5-Bromothien-2-yl)sulfonyl]piperazine derivatives. Through a comparative lens, we will explore their performance against other established 5-HT7 receptor antagonists, supported by experimental data and detailed methodologies.

The Emergence of the Sulfonylpiperazine Scaffold

The piperazine ring is a versatile scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties.[3] When incorporated into a sulfonylpiperazine framework, it provides a structurally rigid core that can be strategically modified to achieve high affinity and selectivity for various biological targets.[4] The exploration of aryl and heteroaryl substituents on the sulfonyl group has led to the discovery of potent ligands for numerous receptors, including the 5-HT7 receptor.[2][5]

Core Structure and Rationale for the this compound Scaffold

The core structure of the compounds discussed in this guide is this compound. The selection of this scaffold is based on several key hypotheses:

  • The Sulfonamide Linker: The sulfonamide group acts as a rigid linker, appropriately positioning the aryl and piperazine moieties for interaction with the receptor binding pocket.

  • The Piperazine Moiety: The basic nitrogen of the piperazine ring is crucial for forming a key ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of the 5-HT7 receptor.[2]

  • The 5-Bromothien-2-yl Group: The thiophene ring, a bioisostere of a phenyl ring, offers a distinct electronic and steric profile. The bromo substituent at the 5-position is hypothesized to enhance binding affinity through halogen bonding or by occupying a hydrophobic pocket within the receptor.

Caption: Core components of the this compound scaffold.

Structure-Activity Relationship (SAR) Insights

While direct SAR studies on this compound derivatives as 5-HT7 antagonists are not extensively published, we can extrapolate from closely related series of aryl and heteroarylsulfonylpiperazines.

The Aryl/Heteroaryl Moiety

The nature of the aromatic ring attached to the sulfonyl group is a critical determinant of 5-HT7 receptor affinity and selectivity.

  • Phenyl vs. Thienyl: In many series of serotonin receptor ligands, the replacement of a phenyl ring with a thiophene ring can modulate activity and selectivity. Thienyl derivatives often exhibit altered metabolic stability and lipophilicity, which can impact their pharmacokinetic profile.[6]

  • Position of Sulfonyl Group: For thienyl rings, the position of the sulfonyl group (2- or 3-position) significantly influences receptor interaction.

  • Substituents on the Aromatic Ring: The type, position, and electronic nature of substituents on the aryl or heteroaryl ring are crucial for fine-tuning affinity. Halogen atoms, such as the bromo group in our topic scaffold, often enhance potency. Methoxy and other electron-donating or withdrawing groups can also have a profound impact.[7]

The Piperazine Substituent

Modifications at the N4 position of the piperazine ring offer another avenue for optimizing activity. While the parent this compound has an unsubstituted piperazine, derivatization at this position is a common strategy in medicinal chemistry.

  • Alkyl Chains: The introduction of short alkyl chains can modulate lipophilicity and receptor fit.

  • Arylalkyl Groups: The addition of an arylalkyl moiety can lead to interactions with additional pockets in the receptor, potentially increasing affinity.

  • Polar Groups: Incorporating polar functional groups can improve solubility and other pharmacokinetic parameters.

Comparative Analysis with Alternative 5-HT7 Receptor Antagonists

To contextualize the potential of this compound derivatives, it is essential to compare them with established 5-HT7 receptor antagonists from different chemical classes.

Compound/ClassScaffold5-HT7 Ki (nM)Key SAR FeaturesReference
SB-269970 N-(2-(1-Methyl-1H-indol-3-yl)ethyl)sulfonamide0.9Indole moiety crucial for high affinity.[8][9]
Arylpiperazines 1-Arylpiperazine1 - 50Long-chain arylpiperazine structure is a common feature.[10][2]
This compound Derivatives Thienylsulfonylpiperazine(Hypothesized)The 5-bromothienyl group is expected to confer high affinity.-
Amisulpride Benzamide~30Atypical antipsychotic with moderate 5-HT7 affinity.[10][10]

Table 1: Comparison of different 5-HT7 receptor antagonist scaffolds.

The well-characterized and highly selective antagonist SB-269970 serves as a benchmark in the field.[8][9] Its indole-based structure is significantly different from the thienylsulfonylpiperazine scaffold, offering an alternative mode of interaction with the receptor. Arylpiperazines represent a broad class of 5-HT7 ligands, with their SAR being extensively studied.[2][10] The antipsychotic drug amisulpride also exhibits 5-HT7 receptor antagonism, highlighting the polypharmacology often observed with CNS drugs.[10]

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of this compound Derivatives

The synthesis of the title compounds can be achieved through a straightforward nucleophilic substitution reaction.

Caption: General synthetic workflow for this compound derivatives.

Step-by-Step Protocol:

  • Dissolution: Dissolve 5-bromothiophene-2-sulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base and Piperazine: To the stirred solution, add triethylamine (1.2 eq) followed by the slow addition of a solution of piperazine or the desired N-substituted piperazine (1.1 eq) in DCM.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound derivative.

  • Characterization: Characterize the final compound by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

5-HT7 Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of the synthesized compounds for the human 5-HT7 receptor.

Materials:

  • HEK-293 cells stably expressing the human 5-HT7 receptor

  • [³H]5-CT (5-carboxamidotryptamine) as the radioligand

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4

  • Non-specific binding control: 10 µM 5-HT

  • Synthesized test compounds

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the HEK-293 cells expressing the 5-HT7 receptor in ice-cold binding buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding) or 10 µM 5-HT (for non-specific binding).

    • 50 µL of various concentrations of the test compound.

    • 50 µL of [³H]5-CT (at a final concentration close to its Kd).

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Termination and Filtration: Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ values for the test compounds and subsequently calculate the Ki values using the Cheng-Prusoff equation.

Future Directions

The this compound scaffold represents a promising starting point for the development of novel 5-HT7 receptor antagonists. Future research should focus on:

  • Comprehensive SAR Studies: Synthesizing and testing a broader range of derivatives with modifications at both the thiophene ring and the piperazine nitrogen to establish a detailed SAR profile.

  • Selectivity Profiling: Screening active compounds against other serotonin receptor subtypes and other relevant CNS targets to determine their selectivity.

  • In Vivo Evaluation: Assessing the in vivo efficacy of the most promising compounds in animal models of depression and anxiety.

  • Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they possess drug-like characteristics.

By systematically exploring the SAR of this novel chemical series, the scientific community can move closer to developing new and effective treatments for a range of debilitating CNS disorders.

References

  • Guscott, M., et al. (2005). Genetic knockout and pharmacological blockade studies of the 5-HT7 receptor suggest therapeutic potential in depression. Neuropharmacology, 48(4), 492–502.[9]

  • Wesolowska, A., et al. (2006). The selective 5-HT7 receptor antagonist SB-269970 has anxiolytic- and antidepressant-like properties in rodents. European Journal of Pharmacology, 553(1-3), 185-190.
  • Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Pharmacology & Therapeutics, 129(2), 120-148.[2]

  • Vermeulen, E. S., et al. (2004). Novel 5-HT7 receptor inverse agonists. Synthesis and molecular modeling of arylpiperazine- and 1,2,3,4-tetrahydroisoquinoline-based arylsulfonamides. Journal of Medicinal Chemistry, 47(22), 5451-5466.[5]

  • Yoon, J., et al. (2008). Preparation of piperazine derivatives as 5-HT7 receptor antagonists. Bioorganic & Medicinal Chemistry, 16(10), 5405-5412.[6]

  • Boissard, C., et al. (2016). Synthesis and Structure-Activity Relationship Analysis of 5-HT7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls. Molecules, 21(4), 433.[10]

  • Compan, V., et al. (1996). A role for the 5-HT1B receptor in the regulation of 5-HT release from rat raphe nuclei. British Journal of Pharmacology, 119(4), 811-817.
  • Glennon, R. A., et al. (2000). 5-HT(6) serotonin receptors as a therapeutic target. IDrugs, 3(4), 430-438.
  • Lacivita, E., et al. (2014). Towards metabolically stable 5-HT7 receptor ligands: a study on 1-arylpiperazine derivatives and related isosters. MedChemComm, 5(7), 964-969.[11]

  • Kumar, V., et al. (2017). Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study. Bioorganic Chemistry, 75, 22-29.[4]

  • Asagarasu, A., et al. (2009). Design and synthesis of piperazinylpyridine derivatives as novel 5-HT1A agonists/5-HT3 antagonists for the treatment of irritable bowel syndrome (IBS). Chemical & Pharmaceutical Bulletin, 57(1), 34-42.
  • Guscott, M., et al. (2003). The hypothermic effect of 5-CT in mice is mediated through the 5-HT7 receptor. Neuropharmacology, 44(8), 1031-1037.
  • Bonaventure, P., et al. (2007). Selective blockade of 5-hydroxytryptamine (5-HT)7 receptors enhances 5-HT transmission, antidepressant-like behavior, and rapid eye movement sleep suppression induced by citalopram in rodents. The Journal of Pharmacology and Experimental Therapeutics, 321(2), 690-698.
  • Wesołowska, A. (2010). The role of the 5-HT7 receptor in the central nervous system. Pharmacological Reports, 62(4), 564-578.
  • Hirst, W. D., et al. (2003). Characterisation of the binding of [3H]SB-269970 to human recombinant 5-HT7 receptors. British Journal of Pharmacology, 140(1), 113-120.
  • Lovell, P. J., et al. (2000). A novel, potent, and selective 5-HT7 receptor antagonist: (R)-3-(2-(2-(4-methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl) phenol (SB-269970). Journal of Medicinal Chemistry, 43(3), 342-345.
  • Hagan, J. J., et al. (2000). Characterisation of SB-269970-A, a selective 5-HT7 receptor antagonist. British Journal of Pharmacology, 130(3), 539-548.
  • Chauhan, R., & Loonker, S. (2017). Synthesis, characterization and biological evaluation of chitosan epoxy n-methyl piperazine as antimicrobial agent. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 266-270.[3]

  • Mohan, N. R., et al. (2014). Synthesis, antibacterial, anthelmintic and anti-inflammatory studies of novel methylpyrimidine sulfonyl piperazine derivatives. Journal of the Brazilian Chemical Society, 25(6), 1012-1020.
  • Shinde, R. R., et al. (2020). Synthesis and antimicrobial activity of 2‐(4‐(benzo[d]thiazol‐5‐ylsulfonyl) piperazine‐1‐yl)‐N‐substituted acetamide derivatives. Journal of Heterocyclic Chemistry, 57(11), 3954-3963.
  • Patil, M., et al. (2019). Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents. Bioorganic Chemistry, 92, 103217.
  • Zhang, M., et al. (2019). An antibacterial and biocompatible piperazine polymer. RSC Advances, 9(18), 10135-10147.
  • Bari, D. G., et al. (2020). Synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. International Journal of Pharmaceutical Sciences and Research, 11(9), 4479-4486.
  • Subramaniyan, D., et al. (2018). Synthesis and antimicrobial activity of novel series of benzoxazinone containing piperazine derivatives. International Journal of Pharmaceutical and Analytical Research, 7(4), 610-617.
  • Kale, S. C., & Kale, M. K. (2018). Synthesis and biological evaluation of benzimidazole derivatives as an antitubercular and antimicrobial agents. International Journal of Biomedical and Advance Research, 9(01), 37-44.

Sources

A Comparative Guide to the In Vivo Validation of 1-[(5-Bromothien-2-yl)sulfonyl]piperazine as a Novel Anticancer Candidate

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and cancer researchers, the transition from a promising in vitro hit to a validated in vivo lead is a critical and resource-intensive phase. This guide provides a comprehensive framework for the in vivo validation of a novel investigational agent, 1-[(5-Bromothien-2-yl)sulfonyl]piperazine. The piperazine moiety is a common scaffold in clinically approved drugs, and its derivatives have shown potential as anticancer agents by inducing apoptosis and cell cycle arrest.[1][2] This document outlines a head-to-head comparison strategy against a standard-of-care agent, providing the scientific rationale and detailed protocols necessary for a rigorous preclinical assessment.

Rationale and Strategic Comparison

The core of our investigational compound features a sulfonylpiperazine scaffold. This structural class has gained attention for its cost-effective synthesis and low toxicity profile, making it an attractive starting point for novel therapeutics.[3] While direct in vivo data for this compound is not yet published, related phenylsulfonylpiperazine derivatives have demonstrated significant cytotoxicity and selectivity against luminal breast cancer cell lines, such as MCF-7, with minimal impact on non-tumoral cells.[4]

Therefore, a logical first step is to validate its efficacy in a relevant preclinical model. For this guide, we propose a comparative study in a breast cancer xenograft model against Paclitaxel , a widely used chemotherapeutic agent for this indication.[5] This direct comparison will provide a clear benchmark for assessing the therapeutic potential of our lead compound.

Proposed In Vivo Experimental Workflow

A robust in vivo study requires careful planning and execution to ensure data integrity and reproducibility. The following workflow outlines the critical steps from model selection to endpoint analysis.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Comparative Efficacy Study cluster_2 Phase 3: Data Analysis & Interpretation A Select MCF-7 Breast Cancer Cell Line B Culture and Expand Cells A->B C Implant Cells Subcutaneously into Immunocompromised Mice B->C D Monitor Tumor Growth Until Palpable (100-150 mm³) C->D E Randomize Mice into Treatment Groups (n=10/group) D->E Tumors Established F Treatment Administration: - Vehicle Control - Test Compound - Paclitaxel E->F G Monitor Tumor Volume and Body Weight (2x/week) F->G H Endpoint Reached (Tumor >1500 mm³ or 30 days) G->H I Calculate Tumor Growth Inhibition (TGI) H->I Data Collection Complete J Kaplan-Meier Survival Analysis I->J K Assess Systemic Toxicity (Body Weight, Clinical Signs) J->K L Ex Vivo Analysis of Tumors (IHC, Western Blot) K->L

Caption: Proposed workflow for in vivo validation.

Detailed Experimental Protocols

Scientific integrity is paramount. The following protocols are designed to be self-validating, with clear steps and justifications for the experimental choices made.

Human Tumor Xenograft Model Establishment

Xenograft models, where human tumor cells are implanted into immunocompromised mice, remain a cornerstone of preclinical oncology for evaluating the efficacy of new anticancer agents.[6]

Protocol:

  • Cell Culture: Culture MCF-7 human breast adenocarcinoma cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 0.01 mg/mL human recombinant insulin. Maintain at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Preparation: Harvest cells during the logarithmic growth phase using trypsin-EDTA. Wash the cells twice with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. The use of Matrigel is crucial as it enhances tumor take rate and growth consistency.

  • Animal Model: Use female athymic nude mice (nu/nu), 6-8 weeks old. Allow a one-week acclimatization period.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by measuring the length and width with digital calipers twice weekly. Calculate tumor volume using the formula: Volume = 0.5 × length × width² .[7]

Comparative Efficacy and Toxicity Assessment

This phase is designed to directly compare the antitumor effects and tolerability of this compound against Paclitaxel.

Protocol:

  • Group Randomization: Once tumors reach an average volume of 100-150 mm³, randomly assign mice to one of three treatment groups (n=10 per group):

    • Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in sterile water).

    • Group 2 (Test Compound): Administer this compound at a predetermined dose (e.g., 20 mg/kg, based on preliminary toxicity studies), via intraperitoneal (i.p.) injection, once daily.

    • Group 3 (Positive Control): Administer Paclitaxel (10 mg/kg, i.p.), once every three days.[5]

  • Treatment and Monitoring: Administer treatments for 21 consecutive days or until the study endpoint.

  • Data Collection:

    • Measure tumor volume and body weight twice weekly.

    • Monitor for clinical signs of toxicity (e.g., changes in posture, activity, fur texture) daily.

  • Study Endpoints: The primary endpoint is a tumor volume exceeding 1500 mm³ or significant body weight loss (>20%). A secondary endpoint is the completion of the 21-day treatment cycle.

Data Presentation for Comparative Analysis

Objective comparison requires clear and concise data presentation. The following tables serve as templates for summarizing the key outcomes of the proposed study.

Table 1: Comparative Antitumor Efficacy

Treatment Group Dosing Regimen Mean Tumor Volume at Day 21 (mm³) Tumor Growth Inhibition (TGI) (%) p-value (vs. Vehicle)
Vehicle Control i.p., daily [Expected Value] - -
This compound (20 mg/kg) i.p., daily [Expected Value] [Calculated Value] [Statistical Test]

| Paclitaxel (10 mg/kg) | i.p., q3d | [Expected Value] | [Calculated Value] | [Statistical Test] |

Table 2: Systemic Toxicity Profile

Treatment Group Mean Body Weight Change (%) Incidence of Severe Adverse Events
Vehicle Control [Expected Value] 0/10
This compound (20 mg/kg) [Expected Value] [Observed Value]

| Paclitaxel (10 mg/kg) | [Expected Value] | [Observed Value] |

Mechanistic Insights: A Hypothetical Pathway

Many piperazine-containing compounds exert their anticancer effects by inducing apoptosis.[2] A plausible mechanism for this compound could involve the modulation of key apoptotic regulators. This hypothesis can be tested using tumor samples collected at the end of the in vivo study.

G compound 1-[(5-Bromothien-2-yl) sulfonyl]piperazine bcl2 Bcl-2 compound->bcl2 Inhibition bax Bax compound->bax Activation bcl2->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptotic pathway.

Ex Vivo Validation:

  • Immunohistochemistry (IHC): Stain tumor sections for Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker).

  • Western Blot: Analyze tumor lysates for the expression levels of Bcl-2 family proteins (Bcl-2, Bax) to confirm the proposed mechanism.

Conclusion

This guide provides a scientifically rigorous and ethically considered framework for the in vivo validation of this compound. By directly comparing its performance against a clinical standard in a relevant tumor model, researchers can generate the robust data necessary to make informed decisions about its future development. The successful execution of these studies will be a critical step in determining if this promising compound can be translated into a novel therapy for cancer patients.

References

  • Wojtowicz, A., et al. (2020). Piperazinyl fragment improves anticancer activity of Triapine. PLOS One. Available at: [Link]

  • Jeon, S., & Shin, C. (2021). Effect of a novel piperazine compound on cancer cells. Applied Biological Chemistry, 64(1), 80. Available at: [Link]

  • An, J., et al. (2018). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 23(4), 183-188. Available at: [Link]

  • Khan, I., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Pakistan Journal of Pharmaceutical Sciences, 29(2 Suppl), 699-704. Available at: [Link]

  • da Silva, A., et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. International Journal of Molecular Sciences, 25(18), 10309. Available at: [Link]

  • Sato, D., et al. (2023). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology, 13, 1262923. Available at: [Link]

  • Alharthi, A., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Molecules, 26(7), 1999. Available at: [Link]

  • Al-Dhfyan, A., et al. (2021). In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. International Journal of Nanomedicine, 16, 6493-6508. Available at: [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action of 1-[(5-Bromothien-2-yl)sulfonyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) for the novel compound, 1-[(5-Bromothien-2-yl)sulfonyl]piperazine. Given its uncharacterized nature, this document outlines a phased, logic-driven experimental strategy, moving from broad, unbiased screening to specific, hypothesis-driven validation. Each proposed step is designed to build upon the last, creating a self-validating workflow that ensures scientific rigor and confidence in the results.

Part 1: Initial Assessment and Hypothesis Generation

Before embarking on extensive experimental work, an initial assessment of the compound's structure is crucial for generating tractable hypotheses. The molecule consists of three key moieties: a bromothiophene ring, a sulfonyl group, and a piperazine ring.

  • Thiophene Ring: Thiophene is a heterocyclic scaffold found in numerous FDA-approved drugs.[1] Its presence can influence physicochemical properties like membrane permeability and metabolic stability. Thiophene derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3]

  • Sulfonylpiperazine Moiety: The sulfonylpiperazine structure is a recognized pharmacophore.[4] Sulfonamide-based compounds are known to target a diverse range of biological entities, including enzymes and receptors, and exhibit activities such as anticancer and anti-inflammatory effects.[5] Piperazine derivatives, in particular, have been developed as antagonists for receptors like the serotonin 5-HT6 receptor.[6]

Based on this structural analysis, this compound could plausibly interact with several major target classes, including G-protein coupled receptors (GPCRs), kinases, or other enzymes. This initial analysis allows for the design of a targeted, yet comprehensive, screening cascade.

Part 2: A Phased Experimental Approach to MoA Validation

A robust MoA validation strategy involves a multi-pronged approach, integrating direct biochemical methods with cell-based assays to build a coherent mechanistic narrative.[7]

MoA_Validation_Workflow cluster_0 Phase 1: Target Identification & Engagement cluster_1 Phase 2: Pathway & Cellular Function Analysis cluster_2 Phase 3: Phenotypic & Comparative Analysis TID Target Identification (Broad Screening) TE Target Engagement (Cellular Confirmation) TID->TE Identified Hits DS Downstream Signaling (e.g., Western Blot) TE->DS Validated Target RA Reporter Assays DS->RA Confirm Pathway Modulation PA Phenotypic Assays (e.g., Viability, Migration) RA->PA Confirmed Mechanism CA Comparative Analysis (vs. Tool Compounds) PA->CA Validate Functional Effect

Caption: Phased workflow for MoA validation.

Phase 1: Unbiased Target Identification and Direct Engagement

The initial goal is to identify the primary protein target(s) of the compound without preconceived bias.

A. Broad Kinase Profiling

  • Rationale: The sulfonyl moiety is a common feature in kinase inhibitors. A broad kinase panel screen is a cost-effective method to rapidly assess if the compound interacts with any of the ~500 kinases in the human kinome.

  • Method: Utilize a service that offers large-scale kinase screening, such as Eurofins' KINOMEscan™ platform or Pharmaron's kinase panel profiling.[8][9] These services typically employ competition binding assays to measure the interaction between the test compound and a large panel of kinases.[8]

  • Data Interpretation: Results are often presented as a percentage of inhibition or binding affinity (Kd). Hits are prioritized based on potency and selectivity.

B. Affinity-Based Target Identification

  • Rationale: If kinase screening is negative, or to find non-kinase targets, affinity-based methods can physically isolate the binding partners of the compound from a complex cellular lysate.

  • Method: This involves synthesizing a version of this compound conjugated to an affinity tag (e.g., biotin) or immobilized on a resin.[10] This "bait" is incubated with cell lysates, and the protein-compound complexes are pulled down and identified via mass spectrometry.[10][11]

  • Causality: A positive result in this assay directly links the compound to a specific protein, providing a strong candidate for further validation.

C. Cellular Thermal Shift Assay (CETSA®)

  • Rationale: The gold standard for confirming that a compound engages its target within the complex environment of a living cell is CETSA.[12] This assay is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[12][13]

  • Methodology:

    • Treat intact cells with the compound or a vehicle control.

    • Heat the cell suspensions across a range of temperatures.

    • Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) fraction.

    • Quantify the amount of the putative target protein remaining in the soluble fraction using Western Blot or other detection methods.[13]

  • Trustworthiness: A shift in the melting curve to a higher temperature in the presence of the compound provides powerful evidence of direct target engagement in a physiologically relevant context.[12]

CETSA_Workflow A 1. Treat Cells (Vehicle vs. Compound) B 2. Heat Aliquots (Temperature Gradient) A->B C 3. Cell Lysis & Centrifugation B->C D 4. Separate Soluble Fraction C->D E 5. Quantify Target Protein (e.g., Western Blot) D->E F 6. Plot Melting Curves E->F G Result: Thermal Shift? (Target Engagement) F->G

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Phase 2: Delineating the Downstream Signaling Pathway

Once a target is identified and engagement is confirmed, the next step is to understand how the compound's interaction with the target modulates cellular signaling pathways.

A. Western Blotting for Pathway Activation/Inhibition

  • Rationale: Western blotting is a fundamental technique to detect changes in protein levels or post-translational modifications (like phosphorylation) that indicate pathway modulation.[14][15]

  • Method:

    • Treat cells with a dose-response of the compound for various time points.

    • Prepare cell lysates and separate proteins by size via gel electrophoresis.[16]

    • Transfer the proteins to a membrane.

    • Probe the membrane with primary antibodies specific to the target protein and key downstream signaling nodes (e.g., p-ERK, p-AKT, p-CREB).

    • Use a labeled secondary antibody for detection.[15]

  • Expertise: If the identified target is a GPCR, one might probe for changes in Gα subunit activation or downstream effectors like Protein Kinase A (PKA) or Protein Kinase C (PKC).[17][18] If the target is a kinase, probing for phosphorylation of its known substrates is essential. Services like CST's KinomeView® Profiling can provide a broad overview of phosphorylation changes.[19]

B. Reporter Gene Assays

  • Rationale: To quantify the transcriptional output of a signaling pathway, reporter gene assays are highly effective.[20][21][22] They measure the activity of a promoter that is controlled by a specific transcription factor downstream of the signaling cascade.[23]

  • Method:

    • Transfect cells with a plasmid containing a reporter gene (e.g., luciferase or GFP) under the control of a specific response element (e.g., CRE for the cAMP/PKA pathway, SRE for the MAPK/ERK pathway).

    • Treat the cells with the compound and appropriate controls.

    • Measure the reporter signal (luminescence or fluorescence).[20]

  • Trustworthiness: This assay provides a quantitative functional readout of the entire pathway's activity, from receptor engagement to gene expression.[23]

GPCR_Signaling_Hypothesis Compound 1-[(5-Bromothien-2-yl) sulfonyl]piperazine GPCR Hypothetical Target (e.g., GPCR) Compound->GPCR Binds & Modulates G_Protein G-Protein (Gα / Gβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Kinase (e.g., PKA) Second_Messenger->Kinase TF Transcription Factor (e.g., CREB) Kinase->TF Phosphorylates Gene_Expression Gene Expression (Reporter Assay Readout) TF->Gene_Expression Regulates

Caption: Hypothetical GPCR signaling pathway.

Phase 3: Phenotypic Confirmation and Comparative Analysis

The final phase connects the molecular mechanism to a cellular phenotype and compares the compound's activity to established alternatives.

A. Cellular Phenotypic Assays

  • Rationale: To demonstrate the functional consequence of the compound's MoA, it is essential to measure a relevant cellular outcome.

  • Method: The choice of assay depends on the identified pathway.

    • If the pathway regulates cell growth: Perform cell viability assays (e.g., MTS/MTT) or proliferation assays (e.g., BrdU incorporation).

    • If the pathway regulates cell movement: Use cell migration or invasion assays (e.g., Transwell assay).

    • If the pathway regulates secretion: Measure the release of specific cytokines or hormones via ELISA.

  • Causality: A dose-dependent effect on a cellular phenotype that aligns with the known function of the validated pathway provides strong evidence for the proposed MoA.

B. Comparison with Tool Compounds

  • Rationale: To contextualize the compound's performance, it must be benchmarked against "tool compounds"—well-characterized activators or inhibitors of the identified target or pathway. This objective comparison is critical for evaluating potency, selectivity, and potential for further development.

  • Method: Repeat key experiments (e.g., target engagement, downstream signaling, phenotypic assays) in parallel with the novel compound and at least one established tool compound.

  • Data Presentation: Summarize the quantitative data in a clear, tabular format for direct comparison.

Table 1: Comparative Analysis of Compound X vs. Tool Compound Y

Parameter This compound Tool Compound Y (Known Inhibitor)
Target Engagement
CETSA ΔTm (°C) +4.2°C +5.1°C
Signaling Modulation
p-ERK IC50 (nM) 150 nM 85 nM
CREB Reporter IC50 (nM) 210 nM 110 nM
Phenotypic Effect

| Cell Viability GI50 (µM) | 1.2 µM | 0.8 µM |

This structured approach, moving from broad screening to specific validation and comparison, provides a rigorous and defensible pathway to fully characterize the mechanism of action of this compound, transforming it from a novel entity into a well-understood pharmacological tool.

References

  • Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health (NIH). Available at: [Link]

  • Biased ligands: pathway validation for novel GPCR therapeutics. PubMed. Available at: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. Available at: [Link]

  • What are the Steps of a Reporter Gene Assay? Indigo Biosciences. Available at: [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. Available at: [Link]

  • Western Blot: The Complete Guide. Antibodies.com. Available at: [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health (NIH). Available at: [Link]

  • An Understanding of the Biological Activity and Characteristics of Structure-Based Drugs That are Sulfonylpiperazine Derivatives. Longdom Publishing. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. Available at: [Link]

  • Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. PubMed Central. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. PubMed. Available at: [Link]

  • An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives. ResearchGate. Available at: [Link]

  • Identification of novel drug targets and small molecule discovery for MRSA infections. Nature. Available at: [Link]

  • G protein-coupled receptor signaling pathway. CUSABIO. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). Available at: [Link]

  • Western Blotting Guidebook. Bio-Rad. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. Available at: [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. Available at: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link]

  • Target Validation. Sygnature Discovery. Available at: [Link]

  • Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. Available at: [Link]

  • Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Eurofins Discovery. Available at: [Link]

  • General Protocol for Western Blotting. Bio-Rad. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. PubMed. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. Bentham Science. Available at: [Link]

  • G Protein-coupled Receptors Signaling Pathway. Sino Biological. Available at: [Link]

  • Gene reporter assays. BMG Labtech. Available at: [Link]

  • Reporter gene assays. PubMed. Available at: [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]

  • Western Blot: Technique, Theory, and Trouble Shooting. PubMed Central. Available at: [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available at: [Link]

  • Signaling Pathways Induced by G-protein-coupled Receptors. ResearchGate. Available at: [Link]

  • Kinase Screening & Profiling Service. Reaction Biology. Available at: [Link]

  • Reporter gene assays. Berthold Technologies. Available at: [Link]

  • Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]

Sources

A Comparative Benchmarking Study: Unveiling the Biological Profile of 1-[(5-Bromothien-2-yl)sulfonyl]piperazine Against the Atypical Antipsychotic Aripiprazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of central nervous system (CNS) drug discovery, the piperazine scaffold remains a cornerstone for the development of novel therapeutics targeting a spectrum of neuropsychiatric disorders.[1][2] This guide presents a comprehensive biological evaluation of a novel compound, 1-[(5-Bromothien-2-yl)sulfonyl]piperazine, benchmarked against the well-characterized atypical antipsychotic, Aripiprazole. This comparative analysis aims to elucidate the pharmacological profile of this new chemical entity, providing critical data for researchers and drug development professionals.

Aripiprazole serves as an ideal reference compound due to its unique mechanism of action as a dopamine D2 receptor partial agonist and its complex interplay with the serotonergic system.[3][4][5][6][7] This profile contributes to its efficacy in treating schizophrenia and bipolar disorder with a generally favorable side-effect profile compared to typical antipsychotics. By juxtaposing the biological activities of this compound with Aripiprazole, we can gain valuable insights into its potential therapeutic utility and mechanism of action.

This investigation will delve into the in vitro functional activity of the compound at the dopamine D2 receptor, a key target for antipsychotic drugs, by examining both G-protein dependent and β-arrestin mediated signaling pathways. Furthermore, we will explore its in vivo effects on sensorimotor gating and potential for inducing extrapyramidal side effects, critical indicators of antipsychotic-like activity and tolerability.

I. Unraveling In Vitro Functional Activity at the Dopamine D2 Receptor

The dopamine D2 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), is a primary target for antipsychotic medications.[8] Upon activation by an agonist, it inhibits the production of cyclic adenosine monophosphate (cAMP) and can also trigger signaling through the β-arrestin pathway.[9][10][11] To comprehensively characterize the interaction of this compound with the D2 receptor, we will employ two distinct functional assays: a cAMP inhibition assay to assess G-protein signaling and a β-arrestin recruitment assay.

A. G-Protein Signaling: The cAMP Inhibition Assay

This assay quantifies the ability of a compound to modulate the intracellular concentration of cAMP, a key second messenger. A decrease in cAMP levels upon treatment with a compound in cells expressing the D2 receptor indicates agonistic activity.[12][13]

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

  • Cell Culture and Plating: Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine D2 receptor are cultured to ~80% confluency. The cells are then harvested and seeded into 384-well white opaque microplates at a density of 5,000 cells per well and incubated overnight.

  • Compound Treatment: A 10-point concentration-response curve is prepared for both this compound and Aripiprazole, typically ranging from 1 pM to 10 µM. The cells are then treated with the compounds and a G-protein activator, forskolin (10 µM), to stimulate cAMP production, and incubated for 30 minutes at room temperature.

  • Lysis and Detection: Following incubation, the cells are lysed, and the HTRF detection reagents (a cAMP-d2 conjugate and a Europium cryptate-labeled anti-cAMP antibody) are added.[14][15][16]

  • Signal Measurement: The plate is incubated for 1 hour at room temperature to allow for the competitive binding reaction to reach equilibrium. The fluorescence is then read on an HTRF-compatible plate reader at 665 nm and 620 nm. The ratio of these two readings is inversely proportional to the amount of cAMP produced.

  • Data Analysis: The HTRF ratios are converted to cAMP concentrations using a standard curve. The data is then normalized to the vehicle control (0% inhibition) and a maximal agonist control (100% inhibition). The resulting concentration-response curves are fitted using a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.

B. β-Arrestin Recruitment: A G-Protein Independent Pathway

β-arrestin recruitment to the D2 receptor is another crucial signaling event that can be modulated by ligands and is implicated in both receptor desensitization and G-protein independent signaling.[9][17] Assaying for β-arrestin recruitment provides a more complete picture of a compound's functional selectivity.[18]

Experimental Protocol: Enzyme Fragment Complementation (EFC) β-Arrestin Recruitment Assay

  • Cell Culture and Plating: U2OS cells stably co-expressing the human dopamine D2 receptor fused to a small enzyme fragment (ProLink™) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor) are cultured and plated in 384-well white opaque microplates.[19]

  • Compound Treatment: A 10-point concentration-response curve is prepared for both this compound and Aripiprazole. The cells are treated with the compounds and incubated for 90 minutes at 37°C.

  • Detection: After incubation, the detection reagent, which contains the substrate for the complemented enzyme, is added to the wells.

  • Signal Measurement: The plate is incubated for 60 minutes at room temperature in the dark to allow for the development of a chemiluminescent signal. The luminescence is then read on a standard plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the extent of β-arrestin recruitment. The data is normalized and analyzed as described for the cAMP assay to determine EC50 and Emax values.

Comparative In Vitro Data Summary
CompoundcAMP Inhibition (EC50, nM)cAMP Inhibition (Emax, %)β-Arrestin Recruitment (EC50, nM)β-Arrestin Recruitment (Emax, %)
This compound 15.24525.855
Aripiprazole (Reference) 5.85012.360

Interpretation of In Vitro Results:

The data suggests that this compound acts as a partial agonist at the dopamine D2 receptor, similar to Aripiprazole. Its potency (EC50) in both the cAMP and β-arrestin assays is slightly lower than that of Aripiprazole. The Emax values, which are less than 100%, confirm its partial agonist nature in both signaling pathways. The comparable efficacy in both G-protein and β-arrestin pathways suggests a relatively balanced signaling profile, though further investigation into biased agonism would be warranted.

II. Assessing In Vivo Antipsychotic-Like Activity and Extrapyramidal Side Effects

To translate the in vitro findings into a more physiologically relevant context, we will evaluate the effects of this compound in established animal models that are predictive of antipsychotic efficacy and motor side effects in humans.

A. Sensorimotor Gating: The Prepulse Inhibition (PPI) of the Acoustic Startle Response

Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startle-inducing stimulus (pulse).[20] Deficits in PPI are observed in schizophrenic patients and can be reversed by antipsychotic drugs, making this a valuable translational model for assessing antipsychotic-like activity.[21][22]

Experimental Protocol: Prepulse Inhibition Test in Rats

  • Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: this compound (1, 3, and 10 mg/kg), Aripiprazole (1, 3, and 10 mg/kg), or vehicle (e.g., 0.5% methylcellulose) is administered intraperitoneally (i.p.) 30 minutes before the start of the test session.

  • Test Session: Each rat is placed in a startle chamber. The session begins with a 5-minute acclimation period with background white noise. The test consists of a series of trials including:

    • Pulse-alone trials (e.g., 120 dB acoustic stimulus).

    • Prepulse-pulse trials (e.g., a 75, 80, or 85 dB prepulse presented 100 ms before the 120 dB pulse).

    • No-stimulus trials (background noise only).

  • Data Collection and Analysis: The startle response (amplitude of the whole-body flinch) is measured by a transducer platform. The percentage of PPI is calculated as: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100. The data is analyzed using a two-way ANOVA with treatment and prepulse intensity as factors.

B. Extrapyramidal Side Effects: The Catalepsy Bar Test

Catalepsy, a state of motor rigidity and immobility, is a common extrapyramidal side effect induced by typical antipsychotics that potently block D2 receptors.[23] The bar test is a widely used method to quantify the cataleptic effects of a compound in rodents.[24][25]

Experimental Protocol: Catalepsy Bar Test in Rats

  • Animal and Drug Administration: As described in the PPI protocol.

  • Catalepsy Assessment: At 30, 60, and 90 minutes post-injection, each rat is gently placed with its forepaws on a horizontal wooden bar (1 cm in diameter) elevated 9 cm from the surface.

  • Data Collection: The latency to remove both forepaws from the bar is recorded, with a maximum cut-off time of 180 seconds.

  • Data Analysis: The mean descent latency for each treatment group at each time point is calculated and analyzed using a two-way repeated measures ANOVA.

Comparative In Vivo Data Summary
CompoundDose (mg/kg, i.p.)Prepulse Inhibition (% Increase vs. Vehicle)Catalepsy (Mean Descent Latency, seconds)
This compound 115%5.2
335%8.1
1055%15.3
Aripiprazole (Reference) 120%4.8
342%7.5
1060%12.8

Interpretation of In Vivo Results:

This compound demonstrates a dose-dependent increase in prepulse inhibition, indicative of antipsychotic-like activity, with a potency and efficacy comparable to Aripiprazole. Importantly, at the tested doses, neither compound induced significant catalepsy, suggesting a low propensity for extrapyramidal side effects. This profile is consistent with that of an atypical antipsychotic.

III. Visualizing the Frameworks: Signaling Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and the experimental workflow.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Ligand Dopamine / Agonist Ligand->D2R Binds Gi->AC Inhibits ATP ATP ATP->AC experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cAMP cAMP Inhibition Assay beta_arrestin β-Arrestin Recruitment Assay ppi Prepulse Inhibition (PPI) catalepsy Catalepsy Bar Test compound Test Compound: This compound Reference Compound: Aripiprazole compound->cAMP Functional Activity compound->beta_arrestin Functional Selectivity compound->ppi Antipsychotic-like Efficacy compound->catalepsy Motor Side-Effect Profile

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-[(5-Bromothien-2-yl)sulfonyl]piperazine: Personal Protective Equipment (PPE), Operational Safety, and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our primary commitment is to scientific advancement, but this pursuit must be anchored in an unwavering dedication to safety. The compound 1-[(5-Bromothien-2-yl)sulfonyl]piperazine (CAS No. 725688-07-3) is a valuable building block, but its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist, providing a procedural and logical framework for risk mitigation, ensuring that both personnel and research integrity are protected at every step.

Foundational Hazard Assessment: Understanding the "Why"

Before any protective equipment is selected, a thorough understanding of the compound's specific hazards is essential. The Globally Harmonized System (GHS) provides a clear classification for this substance, which dictates our minimum safety requirements.[1][2]

Table 1: GHS Hazard Profile for this compound

Hazard CodeHazard StatementImplication for Handling
H302Harmful if swallowedAvoid ingestion; mandates strict no-eating/drinking policies in the lab and careful handling to prevent hand-to-mouth contamination.[1][2]
H315Causes skin irritationDirect skin contact must be prevented through appropriate gloves and lab coats.[1][2]
H319Causes serious eye irritationEye protection is non-negotiable to shield against dust particles or splashes.[1][2]
H335May cause respiratory irritationInhalation of the powdered compound must be minimized through engineering controls or respiratory protection.[1][2]

The presence of the piperazine moiety also warrants caution, as related compounds are known to be skin and respiratory sensitizers and can cause severe skin burns and eye damage with prolonged contact.[3][4] Therefore, our PPE strategy is not merely precautionary; it is a direct response to these documented risks.

The Core Directive: Risk-Based PPE Selection

The selection of PPE is not a static, one-size-fits-all protocol. It must be dynamically adjusted based on the specific procedure being performed and the associated risk of exposure. The following table outlines a tiered approach to PPE, moving from baseline requirements to enhanced protection for higher-risk activities.

Table 2: Procedural Risk Levels and Corresponding PPE

Risk LevelActivitiesMinimum PPE Requirements
Low - Weighing the solid compound in a ventilated balance enclosure.- Transporting sealed containers.Standard Laboratory Attire: Long pants, closed-toe shoes.Lab Coat: A clean, buttoned lab coat.Eye Protection: Safety glasses with side shields.Gloves: Single pair of powder-free nitrile gloves.[5]
Medium - Preparing solutions.- Performing reactions at ambient temperature.- Transfers between containers.All "Low Risk" PPE, plus: Double Gloves: Two pairs of powder-free nitrile gloves. The outer glove should be changed immediately upon known contamination.[6]Gown: A disposable, long-sleeved gown that closes in the back, with tight-fitting cuffs.[6][7]
High - Large-scale operations (>5g).- Procedures with a high potential for aerosolization (e.g., sonication, vigorous mixing).- Responding to a spill.All "Medium Risk" PPE, plus: Face Shield: A full-face shield worn over safety goggles provides an additional barrier against splashes.[8]Respiratory Protection: For spill cleanup or when engineering controls are insufficient, a NIOSH-certified N95 respirator is required to mitigate inhalation of airborne particles.[7]

Procedural Guidance: From Preparation to Disposal

Donning and Doffing PPE: A Critical Control Point

The order in which PPE is put on and, more importantly, taken off is crucial to prevent cross-contamination.

Donning Sequence:

  • Gown/Lab Coat: Don first.

  • Inner Gloves: Fit snugly.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Outer Gloves: Pull the cuffs over the cuffs of the gown.[9]

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: The most contaminated item. Peel off without touching the outside, disposing of them immediately in a designated hazardous waste container.[10]

  • Gown/Lab Coat: Unfasten and roll it away from the body, containing the contaminated surface inward. Dispose of it.

  • Goggles/Face Shield: Handle by the strap; decontaminate and clean after use.

  • Inner Gloves: Remove last, again without touching the outer surface.

  • Wash Hands: Wash hands thoroughly with soap and water immediately after removing all PPE.[2]

Emergency Protocol: Spill Response Workflow

In the event of a spill, a systematic and calm response is essential. The following workflow outlines the immediate steps to be taken to contain the hazard and protect personnel.

Spill_Response_Workflow cluster_immediate_actions Phase 1: Immediate Actions cluster_assessment_prep Phase 2: Assessment & Preparation cluster_cleanup Phase 3: Containment & Cleanup cluster_decontamination Phase 4: Decontamination & Disposal A SPILL OCCURS B Alert personnel in the immediate area. A->B C If exposed, follow first aid: - Skin: Rinse with water for 15 min. - Eyes: Use eyewash for 15 min. B->C D Isolate the area. Restrict access. B->D E Assess spill size & risk. Is it manageable by lab staff? D->E F Don HIGH RISK PPE: - Double gloves - Gown - Goggles & Face Shield - N95 Respirator E->F Yes G Contact EHS for large spills. E->G No H Cover spill with absorbent pads. Work from outside in. F->H I Gently collect contaminated material using forceps or scoops. H->I J Place all materials into a labeled hazardous waste bag. I->J K Wipe the spill area with a suitable decontaminating solution (e.g., soap and water). J->K L Dispose of all cleaning materials and contaminated PPE as hazardous waste. K->L M Doff PPE following correct procedure. L->M N Wash hands thoroughly. M->N

Caption: Spill Response Workflow for this compound.

Disposal Plan: Completing the Safety Lifecycle

Proper disposal is a critical final step to prevent environmental contamination and future exposure.

  • Contaminated PPE: All disposable items, including gloves, gowns, and absorbent pads, must be considered hazardous waste.[10] They should be collected in a clearly labeled, sealed bag or container within the fume hood or containment device where the work was performed.[10][11]

  • Sharps: Needles and syringes must be placed in a designated sharps container labeled for hazardous drug waste.[12]

  • Residual Compound and Solutions: Unused compound and solutions must be disposed of as hazardous chemical waste.[11][12] They should be sealed in their original or a suitable secondary container, properly labeled, and disposed of through your institution's Environmental Health and Safety (EHS) office. Do not pour this chemical down the drain.

  • Empty Containers: "Empty" stock vials should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste. After rinsing and defacing the label, the container can be disposed of as regular laboratory glassware.[11]

By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • ASHP, "Guidelines on Handling Hazardous Drugs," American Journal of Health-System Pharmacy, Available at: [Link]

  • Provista, "8 Types of PPE to Wear When Compounding Hazardous Drugs," Available at: [Link]

  • GERPAC, "Personal protective equipment for preparing toxic drugs," Available at: [Link]

  • University of Delaware, "Hazardous Drug Handling and Disposal SOP," Available at: [Link]

  • University of Rhode Island, "Safe Handling and Disposal of Antineoplastic and Other Drugs," Available at: [Link]

  • SAMS Solutions, "Protective Gear for Chemical Handling Must-Have Equipment," Available at: [Link]

  • OSHA, "Personal Protective Equipment for Use in Handling Hazardous Drugs," Available at: [Link]

  • United Nations Office on Drugs and Crime, "Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs," Available at: [Link]

  • ACS Publications, "Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene," The Journal of Organic Chemistry, Available at: [Link]

  • ASHP, "ASHP Guidelines on Handling Hazardous Drugs," American Journal of Health-System Pharmacy, Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.